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  • Product: 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole
  • CAS: 887592-51-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Potential Biological Activity of Methyl-Imidazole-Hydrazine Compounds

Foreword: The Emerging Therapeutic Potential of Imidazole-Hydrazine Scaffolds The confluence of the imidazole ring and the hydrazone moiety in a single molecular framework has given rise to a class of compounds with sign...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Therapeutic Potential of Imidazole-Hydrazine Scaffolds

The confluence of the imidazole ring and the hydrazone moiety in a single molecular framework has given rise to a class of compounds with significant therapeutic promise: methyl-imidazole-hydrazines. The imidazole nucleus, a five-membered heterocyclic ring with two nitrogen atoms, is a ubiquitous pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions.[1][2] Similarly, the hydrazone functional group (-NHN=CH-) imparts a structural flexibility and reactivity that has been exploited in the development of a wide array of bioactive agents.[3][4] This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of methyl-imidazole-hydrazine derivatives, intended for researchers, scientists, and professionals in the field of drug discovery and development.

Synthetic Strategies for Methyl-Imidazole-Hydrazine Derivatives

The synthesis of methyl-imidazole-hydrazine compounds typically involves a multi-step process, beginning with the construction of the core imidazole ring, followed by the introduction of a hydrazine or hydrazide group, and culminating in the condensation with an appropriate aldehyde or ketone to form the final hydrazone derivative.

Core Imidazole Synthesis

Several classical and modern synthetic methods can be employed for the regiocontrolled synthesis of substituted imidazoles.[5]

  • Radziszewski Synthesis: This versatile method involves the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia.[1]

  • Van Leusen Imidazole Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) and an imine under basic conditions to yield substituted imidazoles.[1]

  • Modern Approaches: Recent advancements include microwave-assisted synthesis, metal-catalyzed reactions, and green chemistry approaches, which offer improved yields, reduced reaction times, and greater structural diversity.[1][6]

Introduction of the Hydrazine Moiety and Hydrazone Formation

Once the methyl-imidazole core is synthesized, a common route to introduce the hydrazine functionality is through the conversion of an ester derivative to a hydrazide. This is typically achieved by reacting the corresponding ester with hydrazine hydrate.[2][7] The resulting methyl-imidazole-hydrazide serves as a key intermediate for the synthesis of the final hydrazone compounds.

The final step involves the condensation of the methyl-imidazole-hydrazide with various substituted aldehydes or ketones. This reaction is generally straightforward and leads to the formation of the desired methyl-imidazole-hydrazine (acylhydrazone) derivatives.[2][8]

Experimental Protocol: General Synthesis of Methyl-Imidazole-Hydrazones

  • Esterification of the Imidazole Carboxylic Acid:

    • Dissolve the starting methyl-imidazole carboxylic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent.

    • Purify the ester by column chromatography.

  • Formation of the Hydrazide:

    • Dissolve the purified methyl-imidazole ester in ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[2][9]

    • Cool the reaction mixture to allow the hydrazide to precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

  • Synthesis of the Hydrazone:

    • Dissolve the methyl-imidazole-hydrazide in a suitable solvent such as ethanol.

    • Add a stoichiometric amount of the desired aldehyde or ketone.

    • Add a few drops of a catalytic acid (e.g., acetic acid).

    • Reflux the mixture for a few hours.

    • Cool the reaction mixture to induce crystallization of the hydrazone product.

    • Collect the product by filtration, wash, and recrystallize if necessary.

Synthesis_Workflow Start Methyl-Imidazole Carboxylic Acid Esterification Esterification (Methanol, H2SO4) Start->Esterification Ester Methyl-Imidazole Ester Esterification->Ester Hydrazide_Formation Hydrazide Formation (Hydrazine Hydrate) Ester->Hydrazide_Formation Hydrazide Methyl-Imidazole -Hydrazide Hydrazide_Formation->Hydrazide Condensation Condensation (Aldehyde/Ketone, Acid catalyst) Hydrazide->Condensation Hydrazone Methyl-Imidazole -Hydrazine Condensation->Hydrazone

Caption: General synthetic workflow for methyl-imidazole-hydrazine compounds.

Potential Biological Activities and Mechanisms of Action

Methyl-imidazole-hydrazine derivatives have demonstrated a broad spectrum of biological activities, primarily attributed to the synergistic effects of the imidazole and hydrazone pharmacophores.

Antimicrobial Activity

The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance. Imidazole- and hydrazone-containing compounds have independently shown significant antibacterial and antifungal properties.[1][4] Their combination in methyl-imidazole-hydrazines has yielded compounds with potent and broad-spectrum antimicrobial activity.[8][10][11]

Mechanism of Action: A key target for the antimicrobial action of some imidazole-hydrazine derivatives is the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase).[10] This enzyme is crucial for the biosynthesis of amino sugars, which are essential precursors for the bacterial and fungal cell wall.[10] Inhibition of GlcN-6-P synthase disrupts cell wall formation, leading to cell death.[10] This mechanism is particularly attractive as the enzyme is absent in mammalian cells, suggesting a potential for selective toxicity.[10]

Antimicrobial_Mechanism Compound Methyl-Imidazole-Hydrazine Enzyme GlcN-6-P synthase Compound->Enzyme Inhibition Pathway Amino Sugar Biosynthesis CellWall Bacterial/Fungal Cell Wall Synthesis Pathway->CellWall Precursors Outcome Cell Death CellWall->Outcome Disruption leads to

Caption: Inhibition of GlcN-6-P synthase by methyl-imidazole-hydrazines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strain in appropriate broth overnight.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity

The imidazole scaffold is a key component in several clinically used anticancer drugs, such as dacarbazine and nilotinib.[2][12][13] Hydrazone derivatives have also been extensively investigated for their antiproliferative effects.[14][15] Consequently, methyl-imidazole-hydrazines have emerged as promising candidates for cancer therapy.[12][16][17]

Mechanisms of Action: The anticancer activity of these compounds is often multifactorial and can involve:

  • Enzyme Inhibition: Inhibition of kinases, such as focal adhesion kinase (FAK), which are involved in cell proliferation and survival.[13]

  • Cell Cycle Arrest: Induction of cell cycle arrest at different phases, preventing cancer cell division.[17]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.[16][17]

  • DNA Intercalation: Some derivatives may interact with DNA, leading to damage and cell death.[1]

Table 1: Anticancer Activity of Selected Imidazole-Hydrazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Proposed MechanismReference
Compound A HCC8270.0016 - 1.67Kinase Inhibition[12]
Compound B HCT116 (Colon)1.74PI3K/AKT/mTOR Pathway Inhibition[17]
Compound C SW480 (Colon)2.0PI3K/AKT/mTOR Pathway Inhibition[17]
Compound D MCF-7 (Breast)8.06CDK Inhibition[16]
Compound E HepG2 (Liver)5.52CDK Inhibition[16]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the methyl-imidazole-hydrazine compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Enzyme Inhibition

The structural features of methyl-imidazole-hydrazines make them adept at interacting with the active sites of various enzymes.

  • Carbonic Anhydrase (CA) Inhibition: Some imidazole-hydrazone derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II).[18][19] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[18]

  • Monoamine Oxidase (MAO) Inhibition: Hydrazine and hydrazone derivatives have been historically important as monoamine oxidase inhibitors for the treatment of depression.[20] The structural similarity of these compounds to MAO substrates allows them to bind to the enzyme's active site.[20]

  • β-Glucosidase Inhibition: Imidazole derivatives can act as inhibitors of β-glucosidases through a partial competitive mechanism, binding to the active site and reducing substrate affinity.[21]

Enzyme_Inhibition Compound {Methyl-Imidazole-Hydrazine} Enzymes Carbonic Anhydrase Monoamine Oxidase β-Glucosidase Compound->Enzymes:f0 Inhibits (Glaucoma, Epilepsy) Compound->Enzymes:f1 Inhibits (Depression) Compound->Enzymes:f2 Inhibits

Caption: Diverse enzyme inhibition by methyl-imidazole-hydrazine compounds.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of methyl-imidazole-hydrazine compounds is crucial for the rational design of more potent and selective therapeutic agents.

  • Substituents on the Imidazole Ring: Modifications at different positions of the imidazole ring can significantly impact biological activity. For instance, electron-withdrawing groups at position 2 have been shown to enhance antimicrobial activity, while substitutions at positions 4 and 5 can affect lipophilicity and electronic properties.[1]

  • Substituents on the Hydrazone Moiety: The nature of the aldehyde or ketone used in the final condensation step introduces a wide range of possible substituents on the hydrazone moiety. Aromatic and heterocyclic rings with various functional groups can influence the compound's binding affinity to biological targets.

  • Conformational Flexibility: The azomethine group (-N=CH-) in the hydrazone linker provides conformational flexibility, which can be important for optimal interaction with the binding site of a target protein.[1]

Future Directions and Conclusion

The exploration of methyl-imidazole-hydrazine compounds in medicinal chemistry is a rapidly evolving field. The versatility of their synthesis and the broad spectrum of their biological activities make them highly attractive scaffolds for drug discovery. Future research should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their efficacy and safety profiles.

References

  • A review exploring biological activities of hydrazones - PMC. PubMed Central. [Link]

  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • New imidazole derivatives containing hydrazide–hydrazone moiety. ResearchGate. [Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety. PubMed. [Link]

  • BIOLOGICAL ACTIVITY OF SOME NEWLY SYNTHESIZED HYDRAZONE DERIVATIVES DERIVED FROM (DICYCLOPROPYLMETHYLENE)HYDRAZONE. Semantic Scholar. [Link]

  • Biological Activities of Hydrazone Derivatives - PMC. PubMed Central. [Link]

  • Imidazoles as potential anticancer agents - PMC. PubMed Central. [Link]

  • Synthesis And Characterization Of New Imidazole derivatives. ResearchGate. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC. NIH. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC. PubMed Central. [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. preprints.org. [Link]

  • The summarized inhibition parameters of synthesized hydrazones derivatives (1 a‐1 i) towards human carbonic anhydrase I and II isoforms. ResearchGate. [Link]

  • Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. ResearchGate. [Link]

  • Crystal structure of 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine and its one-dimensional hydrogen-bonding network. NIH. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

  • Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies. ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. NIH. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

  • Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. ResearchGate. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. NIH. [Link]

  • Synthesis and Antimicrobial Activity of New Imidazole-Hydrazone Derivatives. Asian Journal of Chemistry. [Link]

Sources

Exploratory

In Silico Modeling of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a novel heterocyclic compound with potential therapeutic applications....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a novel heterocyclic compound with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that mirrors the computational drug discovery workflow. We will delve into the causality behind each methodological choice, ensuring a self-validating and scientifically rigorous approach. This guide will navigate through ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, all while being grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Rationale for In Silico Investigation

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific molecule of interest, 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, is a relatively unexplored derivative. Its structural features—a substituted imidazole ring and a reactive hydrazinylmethyl group—suggest a high potential for forming specific interactions with biological macromolecules.

In silico modeling provides a rapid, cost-effective, and powerful avenue to explore the therapeutic potential of such novel compounds before committing to expensive and time-consuming wet-lab synthesis and testing.[4] By simulating the interactions of this molecule with various protein targets at the atomic level, we can predict its binding affinity, understand its mechanism of action, and evaluate its drug-like properties. This guide will serve as a detailed roadmap for conducting a thorough computational evaluation of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

Foundational Analysis: Physicochemical Properties of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on complex computational studies. These properties will influence its behavior in subsequent simulations and provide early clues to its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₅H₁₀N₄-
Molecular Weight 126.16 g/mol -
SMILES CN1C=NC(CN)=C1-
LogP (predicted) -0.5SwissADME
Topological Polar Surface Area (TPSA) 74.3 ŲSwissADME
Lipinski's Rule of Five CompliantSwissADME

Note: Predicted values are generated using the SwissADME web server and should be considered as initial estimates.

The In Silico Workflow: A Strategic Overview

Our computational investigation will follow a multi-step, hierarchical approach designed to progressively refine our understanding of the molecule's therapeutic potential. This workflow ensures that each subsequent step is informed by the results of the previous one, creating a robust and logical progression of analysis.

InSilicoWorkflow A Ligand Preparation: 3D Structure Generation & Energy Minimization B Target Identification: Based on Imidazole Scaffold's Known Bioactivities A->B Prepared Ligand C Molecular Docking: Predicting Binding Affinity and Pose B->C Selected Targets D Molecular Dynamics Simulation: Assessing Complex Stability C->D Top Scoring Poses F Hit-to-Lead Optimization (Iterative) D->F Validated Stable Complexes E ADMET Prediction: Evaluating Drug-Likeness and Safety Profile E->F Favorable ADMET Profile F->A Structure Modification

Caption: A high-level overview of the in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a molecule is typically two-dimensional. For meaningful in silico studies, a three-dimensional structure with an optimized geometry is essential.

Protocol 4.1.1: 3D Structure Generation and Energy Minimization

  • 2D to 3D Conversion:

    • Utilize a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

    • Employ the software's built-in functionality to convert the 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Energy minimization is performed to obtain a more stable and realistic structure.[5]

    • Rationale: Docking algorithms are sensitive to the input ligand conformation. Starting with a low-energy conformer increases the likelihood of finding the correct binding pose.[6]

    • Procedure:

      • Import the 3D structure into a molecular modeling software package (e.g., Avogadro, UCSF Chimera).

      • Select a suitable force field for small organic molecules, such as the Merck Molecular Force Field (MMF94) or the Universal Force Field (UFF).[6]

      • Perform energy minimization using a steepest descent or conjugate gradient algorithm until a local energy minimum is reached.

      • Save the optimized structure in a suitable format, such as .mol2 or .pdb.

Target Identification: Selecting Proteins of Interest

Given that this is a novel compound, we will select potential protein targets based on the well-documented biological activities of the imidazole scaffold.[1][2][3]

Potential Target Classes and Justification:

  • Oncology:

    • Kinases: Imidazole derivatives are known to inhibit various kinases involved in cancer cell signaling, such as RAF kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

    • Tubulin: The imidazole ring is a component of compounds that target tubulin, disrupting microtubule dynamics and inhibiting cell division.[2]

  • Virology:

    • Viral Proteases: These enzymes are crucial for viral replication. The SARS-CoV-2 main protease (Mpro) has been a successful target for imidazole-based inhibitors.[9][10]

    • Neuraminidase: A key enzyme in the influenza virus life cycle, which has been targeted by imidazole-containing compounds.[11]

  • Inflammation:

    • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are known targets for anti-inflammatory drugs. Imidazole derivatives have shown inhibitory activity against these enzymes.[12]

For the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary target, representing the anti-inflammatory potential of the molecule. The Protein Data Bank (PDB) entry 5IKR will be used.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13] We will use AutoDock Vina, a widely used and robust open-source docking program.

DockingWorkflow PDB Download Protein Structure (PDB ID: 5IKR) PrepProt Prepare Protein: Remove water, add hydrogens, and assign charges. PDB->PrepProt Grid Define Binding Site: Set up the grid box. PrepProt->Grid PrepLig Prepare Ligand: Convert to PDBQT format. PrepLig->Grid Dock Run AutoDock Vina: Set exhaustiveness. Grid->Dock Analyze Analyze Results: Binding affinity (kcal/mol) and interaction analysis. Dock->Analyze

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 4.3.1: Molecular Docking with AutoDock Vina

  • Software and Resources:

    • AutoDock Tools (MGLTools): For preparing protein and ligand files.[14]

    • AutoDock Vina: The docking engine.[14]

    • Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

  • Protein Preparation:

    • Download the PDB file for COX-2 (e.g., 5IKR).

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Open the energy-minimized ligand file (.mol2 or .pdb) in AutoDock Tools.

    • The software will automatically detect the root, set the torsions, and assign charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • With the prepared protein loaded, open the "Grid Box" dialog in AutoDock Tools.

    • Center the grid box on the active site of the protein. This can be guided by the position of a co-crystallized ligand or by literature information.

    • Adjust the dimensions of the grid box to encompass the entire active site.[15]

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

    • Set the exhaustiveness parameter. A higher value increases the computational effort and the thoroughness of the search. A value of 32 is recommended for more challenging ligands.[16]

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis:

    • AutoDock Vina will output a file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.

    • The binding affinity is an estimate of the Gibbs free energy of binding. More negative values indicate stronger binding.

    • Visualize the top-scoring poses in a molecular visualization program (e.g., PyMOL, UCSF Chimera) to analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations can assess the stability of the protein-ligand complex over time in a simulated physiological environment.[9] GROMACS is a powerful and widely used open-source software for MD simulations.[17]

Protocol 4.4.1: Protein-Ligand Complex MD Simulation with GROMACS

  • System Preparation:

    • The top-scoring docked pose from AutoDock Vina will be used as the starting structure.

    • Generate a topology for the ligand using a server like CGenFF.[18]

    • Use the pdb2gmx tool in GROMACS to generate the protein topology.[19]

    • Combine the protein and ligand topologies.[18]

  • Solvation and Ionization:

    • Create a simulation box and solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization of the System:

    • Perform energy minimization on the entire solvated system to remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the protein-ligand complex.

  • Analysis:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and the ligand over time.

ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4] Several open-access web servers can predict these properties.[20]

Protocol 4.5.1: In Silico ADMET Prediction

  • Utilize Web Servers:

    • SwissADME: Provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • ADMETLab 2.0: Offers predictions for a comprehensive set of ADMET properties.[21]

    • ProTox-II: Predicts the toxicity of small molecules.

  • Input:

    • Submit the SMILES string of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole to the selected servers.

  • Analysis of Key Parameters:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[20][22]

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

Data Interpretation and Future Directions

The culmination of these in silico studies will provide a multi-faceted profile of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole. The molecular docking results will suggest its potential efficacy against specific targets, while the MD simulations will provide confidence in the stability of these interactions. The ADMET predictions will offer crucial insights into its drug-likeness and potential safety liabilities.

Should the results be promising (i.e., strong and stable binding to a target of interest and a favorable ADMET profile), the next logical step would be to propose structural modifications to enhance desired properties and mitigate any identified weaknesses. This iterative process of in silico modeling and chemical synthesis is a powerful paradigm in modern drug discovery.

References

  • Target Prediction of Imidazole Derivatives as Anti-Microbial. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3146. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). Results in Chemistry, 4, 100305. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports, 14(1), 1-19.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2024). Metabolites, 14(1), 2. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 26, 2026, from [Link]

  • Structure-Based Generation of 3D Small-Molecule Drugs: Are We There Yet?. (2024). Journal of Medicinal Chemistry.
  • Protein-Ligand Complex. (n.d.). GROMACS Tutorial. Retrieved January 26, 2026, from [Link]

  • Imidazole as a Promising Medicinal Scaffold. (2021). Drug Design, Development and Therapy, 15, 3337–3354. [Link]

  • Energy Minimization of Structures in Molecular Docking. (n.d.). BioSolveIT. Retrieved January 26, 2026, from [Link]

  • AutoDock Vina: Molecular docking program. (n.d.). AutoDock Vina Documentation. Retrieved January 26, 2026, from [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. (2020, May 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(9), 1033-1041. [Link]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (2024). Molecules, 29(9), 2133. [Link]

  • Structure-Based Drug Design via 3D Molecular Generative Pre-training and Sampling. (2024). arXiv.
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 26, 2026, from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025).
  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2024). Oriental Journal of Chemistry, 40(1).
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Foundational

Introduction: The Significance of Methyl-Imidazoles and the Need for Computational Scrutiny

An In-depth Technical Guide: Quantum Chemical Calculations for Methyl-Imidazole Structures The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2] As a five-membered aromatic heterocycle,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Quantum Chemical Calculations for Methyl-Imidazole Structures

The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2] As a five-membered aromatic heterocycle, it is a constituent of vital biological molecules like the amino acid histidine and histamine.[3] Its derivatives form the basis for a vast array of pharmaceuticals with applications ranging from antifungal to anticancer therapies.[1][2][4] The addition of a simple methyl group creates various methyl-imidazole isomers (e.g., 1-methylimidazole, 2-methylimidazole), which serve as specialty solvents, bases, and crucial precursors for ionic liquids and other functional materials.[5][6]

The chemical versatility and biological activity of methyl-imidazoles are intrinsically linked to their electronic structure, geometry, and reactivity. While experimental techniques provide invaluable data, they often capture a molecule's bulk properties or a static crystallographic snapshot.[7] Quantum chemical calculations offer a powerful complementary approach, allowing us to build a bottom-up, electron-level understanding of these molecules. By solving approximations of the Schrödinger equation, we can predict a wealth of information before a compound is ever synthesized, including its three-dimensional structure, stability, spectroscopic signatures, and sites of reactivity.

This guide, intended for researchers, scientists, and drug development professionals, provides a framework for applying quantum chemical methods to the study of methyl-imidazole structures. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reliable computational protocol.

Chapter 1: Foundational Principles of Computational Investigation

At the heart of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[8] DFT provides a remarkable balance of computational efficiency and accuracy, making it the workhorse for systems the size of methyl-imidazoles.

1.1. The DFT Paradigm: A Balance of Accuracy and Cost

Instead of tackling the complex many-electron wavefunction directly, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core principle is that the ground-state energy and all other electronic properties are a unique functional of this density. In practice, we use approximate functionals, such as the widely adopted B3LYP, which has proven effective for a range of organic systems.[9][10][11] The choice of functional is the first critical decision, as it directly impacts the accuracy of the results. For novel or particularly challenging systems, benchmarking against experimental data or higher-level theoretical methods is advisable.[12][13]

1.2. Basis Sets: The Language of Electrons

To perform the calculation, the molecular orbitals are described by a set of mathematical functions known as a basis set. Each function describes the shape of an atomic orbital. The size and complexity of the basis set determine the flexibility the calculation has to model the electron distribution accurately.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The numbers describe the number of functions used for core and valence electrons. The letters in parentheses denote the addition of polarization (d,p) and diffuse (+) functions. Polarization functions allow orbitals to change shape, which is crucial for describing chemical bonds, while diffuse functions are important for describing anions and weak interactions. For initial geometry optimizations of methyl-imidazoles, a basis set like 6-31G(d) is often a reasonable starting point.[14] For higher accuracy properties, a larger basis set like 6-311++G(d,p) is recommended.[15]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. They are more computationally demanding but offer a pathway to highly accurate results, especially for spectroscopic properties.[16]

The interplay between the chosen functional and basis set defines the "level of theory." This choice is a critical trade-off, and the guiding principle should be to select a level of theory that has been validated for similar molecular systems or for the specific property being investigated.

Chapter 2: The Core Computational Workflow

A successful computational study follows a logical, self-validating progression. This workflow ensures that the calculated properties correspond to a physically meaningful molecular state.

G cluster_prep 1. Input Preparation A Build 3D Structure (e.g., 1-methylimidazole) B Geometry Optimization (Find Energy Minimum) A->B C Frequency Analysis (Confirm Minimum & Get Thermo) B->C D Electronic Properties (HOMO/LUMO, MEP) C->D Validated Structure E Spectroscopic Properties (IR, NMR, UV-Vis) C->E F Bonding & Charge (NBO Analysis) C->F

Caption: A standard workflow for quantum chemical calculations on methyl-imidazole.

Protocol: Geometry Optimization and Vibrational Analysis

This protocol outlines the essential steps to obtain a stable, validated structure for a methyl-imidazole isomer in a simulated aqueous environment.

Objective: To find the lowest-energy conformation (geometry optimization) and confirm it is a true minimum (frequency analysis).

Methodology:

  • Structure Input:

    • Construct an initial 3D guess structure of the desired methyl-imidazole isomer (e.g., 1-methylimidazole). This can be done using molecular building software (e.g., GaussView, Avogadro).

    • Define the molecular charge (typically 0 for the neutral molecule) and spin multiplicity (typically 1 for a singlet ground state).

  • Calculation Setup (The "Why"):

    • Task Selection: Specify a two-step job. The first is Opt (Optimization) to find the minimum energy structure. The second is Freq (Frequency) to be performed on the optimized geometry.

    • Causality: Running Freq after Opt in the same job is critical. It ensures the vibrational analysis is performed on the exact stationary point found by the optimization. Performing these separately risks using slightly different geometries.

    • Level of Theory: Choose a suitable DFT functional and basis set. A robust starting point is B3LYP/6-31G(d) . This level of theory is widely used and provides a good balance for initial structural and electronic property assessment of organic molecules.[14]

    • Solvation Model: To simulate a biological or aqueous environment, include an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent.

    • Causality: Gas-phase calculations neglect the significant stabilizing (or destabilizing) effects of a solvent. For a polar molecule like methyl-imidazole, including a solvent model is essential for obtaining realistic energies and electronic properties.[2][15]

  • Execution and Verification (The "Trustworthiness"):

    • Run the calculation using quantum chemistry software (e.g., Gaussian, ORCA).

    • Convergence Check: After the optimization step completes, verify that it has converged successfully. The output file will typically state this explicitly.

    • Frequency Check (Self-Validation): This is the most crucial validation step. Examine the output of the frequency calculation.

      • A true minimum energy structure will have zero imaginary frequencies.

      • One imaginary frequency indicates a transition state, meaning the structure is a maximum along one coordinate and a minimum along all others.

      • Multiple imaginary frequencies indicate a higher-order saddle point.

    • Action: If imaginary frequencies are present, it means the initial guess structure was not close enough to a true minimum. The imaginary frequency's vibrational mode can be visualized to understand the distortion needed to move the structure "downhill" towards the minimum. A new optimization should be started from this distorted geometry.

  • Data Extraction:

    • From the successfully completed calculation, extract the final optimized coordinates (the 3D structure), the final electronic energy, and the computed vibrational frequencies (for IR spectrum prediction) and thermodynamic data (enthalpy, Gibbs free energy).

Chapter 3: From Wavefunction to Insight: Analyzing the Results

With a validated structure, we can now probe the molecule's properties.

Electronic Landscape: Reactivity and Interactions
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[10]

    • The HOMO represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity).

    • The LUMO represents the lowest energy location to accept electrons (electrophilicity).

    • The HOMO-LUMO gap (ΔE) is a measure of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more reactive.[10]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to its reactive behavior.

    • Red regions (negative potential): Indicate electron-rich areas, prime for electrophilic attack. In methyl-imidazole, this is expected around the nitrogen atoms.

    • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

    • Causality: The MEP is invaluable in drug design for predicting how a ligand might interact with a protein's active site, guiding the design of complementary electrostatic interactions.[10][14]

Spectroscopic Fingerprints: Bridging Theory and Experiment

A key strength of quantum chemistry is its ability to predict spectra, which can be directly compared with experimental results for validation.

  • Infrared (IR) Spectroscopy: The Freq calculation directly yields the vibrational frequencies and their intensities, which constitute a predicted IR spectrum. These frequencies often need to be scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method limitations. This allows for the assignment of experimental IR bands to specific molecular motions.[7][17][18]

  • NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO), one can calculate the NMR isotropic shielding constants.[19] These theoretical values can be correlated with experimental chemical shifts to aid in structure elucidation and to identify different tautomers or conformers in solution.[20]

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum.[11][16] This is useful for understanding the electronic transitions and photophysical properties of the molecule.

Bonding and Charge Analysis
  • Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding and charge distribution within the molecule.[14] NBO analysis can:

    • Determine the charge on each atom, offering a more chemically intuitive picture than other methods.

    • Quantify hyperconjugative interactions and delocalization of electron density, which are key to understanding the stability and aromaticity of the imidazole ring.

Property CalculatedTypical Level of TheoryInsight Provided
Optimized Geometry B3LYP / 6-31G(d)Provides the 3D structure and bond lengths/angles.
Vibrational Frequencies B3LYP / 6-31G(d)Validates the structure and predicts the IR spectrum.
HOMO-LUMO Gap B3LYP / 6-311+G(d,p)Indicates chemical reactivity and electronic stability.
MEP Surface B3LYP / 6-311+G(d,p)Visualizes sites for electrophilic/nucleophilic attack.
NMR Shielding B3LYP / 6-311+G(d,p) (GIAO)Predicts ¹H and ¹³C NMR chemical shifts for structural analysis.[19]
UV-Vis Spectra TD-DFT / B3LYP / aug-cc-pVTZPredicts electronic transitions and absorption wavelengths.[16]
NBO Analysis B3LYP / 6-311+G(d,p)Details atomic charges and electron delocalization.
Caption: Summary of key properties, suitable computational methods, and their scientific value.

Chapter 4: Applications in Rational Drug Design

The true power of these calculations is realized when they are applied to solve practical problems in drug discovery and development.[21]

G A Accurate 3D Structure E Molecular Docking (Ligand Pose Prediction) A->E B Atomic Charges (NBO) B->E Refined Electrostatics G QSAR Models (Predicting Activity) B->G Quantum Descriptors H ADMET Prediction B->H C MEP Surface F Pharmacophore Modeling C->F Electrostatic Features C->G D Conformational Energies D->F Shape & Excluded Volume

Caption: Integration of QM-derived properties into the drug development pipeline.

  • Improving Molecular Docking: Standard molecular docking programs rely on force fields to score ligand poses. The atomic charges used by these force fields are often approximations. By replacing these with more accurate charges derived from QM calculations (e.g., from NBO or MEP analysis), the electrostatic description of the ligand-protein interaction can be significantly improved, leading to more reliable binding pose predictions.[10]

  • Conformational Analysis: For flexible molecules, it's crucial to understand the relative energies of different conformers. Quantum calculations can perform a potential energy scan by rotating specific bonds to identify the lowest-energy conformations.[22] This is vital because a molecule may adopt a higher-energy conformation to bind to a protein; knowing the energetic penalty for this is key to understanding binding affinity.

  • Developing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate molecular features with biological activity. QM-derived "descriptors" such as the HOMO-LUMO gap, dipole moment, and atomic charges can serve as highly informative inputs for building more predictive QSAR models.[21]

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern researcher studying methyl-imidazole and its derivatives. By following a rigorous and self-validating workflow, it is possible to move beyond simple structural prediction to a deep understanding of electronic properties, reactivity, and spectroscopic signatures. These insights are directly applicable to the rational design of new pharmaceuticals and materials.

The future of this field is bright, with ongoing developments in computational power and theory. The integration of quantum mechanics with machine learning is poised to accelerate the discovery of new molecules with desired properties. Furthermore, the dawn of quantum computing promises to one day solve the electronic structure problem with unprecedented accuracy, potentially revolutionizing the drug discovery process from an art of serendipity into a science of precise, in silico design.[23]

References

  • ResearchGate. (n.d.). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity.
  • ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
  • ResearchGate. (n.d.). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media.
  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies.
  • PubMed Central. (2021, January 8). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2) -.
  • World Economic Forum. (2025, January 3). How quantum computing is changing molecular drug development.
  • PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • CyberLeninka. (n.d.). QUANTUM-CHEMICAL ANALYSIS OF Cu, Zn AND Ni COMPLEXES OF 1-METHYLIMIDAZOLE-2-THIOL.
  • Wikipedia. (n.d.). 1-Methylimidazole.
  • MDPI. (n.d.). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • ResearchGate. (2025, August 7). Crystal and Molecular Structure Analysis of 2-Methylimidazole.
  • ResearchGate. (n.d.). Representation of the tautomeric forms of methyl imidazole 9.
  • Stanford University. (2019, March 20). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments.
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  • PubMed Central. (2025, October 28). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
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  • MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.
  • Asian Journal of Chemistry. (2020, January 31). Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics R.
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  • ACS Publications. (2021, January 8). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole as a Putative Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: The following document is a forward-looking guide for the investigation of 5-(Hydrazinylmethyl)-1-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The following document is a forward-looking guide for the investigation of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a compound for which, to date, there is no specific published literature detailing its enzyme inhibitory activity. The protocols and theoretical discussions are based on the known biological activities of its constituent chemical moieties—the imidazole ring and the hydrazine group—and are intended to serve as a comprehensive starting point for novel research.

Introduction: A Rationale for Investigation

The confluence of a substituted imidazole ring and a reactive hydrazine group in the structure of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole presents a compelling case for its investigation as a potential enzyme inhibitor. The imidazole nucleus is a ubiquitous feature in biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions within enzyme active sites.[1][2] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including the inhibition of enzymes crucial in cancer and other diseases.[2]

The hydrazine moiety is also a well-established pharmacophore, recognized for its nucleophilicity and its capacity to form covalent bonds with enzymatic targets, often leading to irreversible inhibition.[3][4] Hydrazine-containing compounds have been successfully developed as inhibitors for enzymes such as monoamine oxidases (MAOs).[5][6]

Given this background, 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole is a prime candidate for screening against a variety of enzyme classes. This document provides a structured, field-proven framework for its synthesis, characterization, and systematic evaluation as a novel enzyme inhibitor.

Synthesis and Characterization

A plausible synthetic route for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole would involve the reaction of a suitable precursor, such as 1-methyl-5-(chloromethyl)-1H-imidazole, with hydrazine hydrate in a nucleophilic substitution reaction.[1]

Table 1: Physicochemical Properties of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole
PropertyValueSource
CAS Number887592-51-0[7]
Molecular FormulaC5H10N4[7]
Molecular Weight126.16 g/mol [7]
StorageSealed in dry, 2-8°C[7]

Proposed Investigational Workflow: A Tiered Approach

A systematic approach is crucial to efficiently determine the inhibitory profile of a novel compound. The following workflow is proposed to move from broad screening to detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Mechanism of Action A Compound Synthesis & QC B Broad Panel Enzyme Assays (e.g., Oxidoreductases, Hydrolases) A->B C Identify Initial 'Hits' (>50% inhibition at a single concentration) B->C D IC50 Determination for 'Hits' C->D Advance Hits E Selectivity Profiling (Against related enzymes) D->E F Enzyme Kinetic Studies (e.g., Michaelis-Menten) E->F Advance Potent/Selective Hits G Reversibility Assays (e.g., Dialysis, Jump Dilution) F->G H Mode of Inhibition Analysis (e.g., Lineweaver-Burk plots) G->H G cluster_0 Hypothetical Mechanism of Inhibition Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I (Reversible/Irreversible) Substrate Substrate (S) Inhibitor Inhibitor (I) 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole Product Product (P) ES->Product k_cat Product->Enzyme + E

Figure 2: A generalized scheme for enzyme inhibition. Kinetic studies will determine if the inhibitor binds only to the free enzyme (competitive), to both the enzyme and the ES complex (mixed/non-competitive), or only to the ES complex (uncompetitive).

Trustworthiness and Self-Validation

Each protocol described is a self-validating system. For instance, in the IC50 determination, the quality of the sigmoidal fit (e.g., R-squared value) provides confidence in the calculated potency. In kinetic studies, the consistency of the data with established models of enzyme inhibition (e.g., Lineweaver-Burk plots yielding straight lines) validates the experimental results. It is imperative that all assays include appropriate controls, such as a known inhibitor for the target enzyme, to ensure the assay is performing as expected.

Conclusion

5-(Hydrazinylmethyl)-1-methyl-1H-imidazole represents an unexplored chemical entity with significant potential as an enzyme inhibitor based on its structural motifs. The application notes and protocols provided herein offer a robust and scientifically-grounded framework for its systematic investigation. By following this tiered approach, researchers can efficiently characterize its inhibitory profile, determine its potency and selectivity, and elucidate its mechanism of action, thereby contributing to the discovery of novel therapeutic agents.

References

  • Frontiers in Pharmacology. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available at: [Link]

  • MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Available at: [Link]

  • Google Patents. CN103086978A - 1-methylimidazole preparation method.
  • National Institutes of Health. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • American Society for Microbiology. Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Available at: [Link]

  • Tech Science Press. Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Available at: [Link]

  • National Center for Biotechnology Information. 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. Available at: [Link]

  • MDPI. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Available at: [Link]

  • National Institutes of Health. 1-Methyl-5-nitro-1H-imidazole. Available at: [Link]

  • National Institutes of Health. Mechanism of imidazole inhibition of a GH1 β‐glucosidase. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the nuances of this synthetic procedure and optimize your yield and purity.

I. Synthetic Pathway Overview: A Two-Step, One-Pot Approach

The most efficient and common route to synthesize 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole is through the reductive amination of 1-methyl-1H-imidazole-5-carbaldehyde with hydrazine. This process involves two key transformations that can be conveniently performed in a single reaction vessel:

  • Hydrazone Formation: The aldehyde starting material reacts with hydrazine in a condensation reaction to form an intermediate hydrazone.

  • In Situ Reduction: The C=N double bond of the hydrazone is then selectively reduced to a C-N single bond to yield the desired product.

Synthetic_Pathway Start 1-methyl-1H-imidazole-5-carbaldehyde Intermediate Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: One-pot synthesis via hydrazone formation and subsequent reduction.

II. Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

ReagentMolar Eq.MW ( g/mol )Amount (for 1g aldehyde)
1-methyl-1H-imidazole-5-carbaldehyde1.0110.111.0 g
Hydrazine hydrate (~64% hydrazine)2.0 - 3.050.061.8 - 2.7 mL
Sodium Cyanoborohydride (NaBH₃CN)1.262.840.68 g
Methanol (MeOH)--20 mL
Acetic Acid (AcOH)--to pH 5-6

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-5-carbaldehyde (1.0 g, 9.08 mmol).

  • Solvent and Amine Addition: Add methanol (20 mL) and stir until the aldehyde is fully dissolved. Add hydrazine hydrate (2.0 eq, 18.16 mmol) to the solution.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to 5-6 by the dropwise addition of glacial acetic acid. Monitor the pH using pH paper.

  • Hydrazone Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate. You can monitor this step by TLC.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.2 eq, 10.9 mmol) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. The progress of the reduction can be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. This will also protonate the product.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the aqueous residue to a pH of >12 with 2M NaOH.

    • Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, using a gradient of DCM and methanol (with 1% triethylamine to prevent streaking) as the eluent.

III. Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Hydrazone Formation: The initial condensation is reversible and pH-dependent.

    • Causality: A neutral or basic pH will not sufficiently activate the carbonyl group for nucleophilic attack. A strongly acidic environment will protonate the hydrazine, rendering it non-nucleophilic. A mildly acidic pH (5-6) is the optimal balance.

    • Solution: Ensure the pH is correctly adjusted and maintained. Allow sufficient time for hydrazone formation before adding the reducing agent.

  • Inefficient Reduction: The reduction of the hydrazone can be sluggish.

    • Causality: The reducing agent may have degraded due to moisture. Also, the iminium ion, the species that is actually reduced, must be present in sufficient concentration.

    • Solution: Use fresh, high-purity sodium cyanoborohydride. Ensure the pH is acidic enough to promote iminium ion formation.

  • Side Reaction - Azine Formation: This is the most common side reaction leading to yield loss.

    • Causality: One molecule of hydrazine can react with two molecules of the aldehyde. This is more likely if the hydrazine is the limiting reagent or is not well-dispersed in the reaction mixture.

    • Solution: Use a 2-3 fold molar excess of hydrazine hydrate. This shifts the equilibrium towards the desired hydrazone formation. Add the aldehyde to the hydrazine solution, rather than the other way around, to ensure the aldehyde is always in the presence of excess hydrazine.

Troubleshooting_Low_Yield LowYield Low Yield Observed Cause1 Incomplete Hydrazone Formation? LowYield->Cause1 Cause2 Inefficient Reduction? LowYield->Cause2 Cause3 Azine Side Reaction? LowYield->Cause3 Solution1 Verify pH is 5-6 Increase reaction time before reduction Cause1->Solution1 Yes Solution2 Use fresh NaBH3CN Ensure acidic workup Cause2->Solution2 Yes Solution3 Use 2-3x excess of Hydrazine Add aldehyde to hydrazine Cause3->Solution3 Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: I have a major impurity that I suspect is the azine. How can I confirm this and purify my product?

A2: The azine (1,2-bis((1-methyl-1H-imidazol-5-yl)methylene)hydrazine) is a common byproduct.

  • Confirmation:

    • Mass Spectrometry (MS): The azine will have a molecular weight corresponding to two aldehyde units minus two water molecules, plus one hydrazine unit. This will be significantly higher than your product's molecular weight.

    • NMR Spectroscopy: Due to its symmetrical structure, the ¹H NMR spectrum of the azine will be simpler than that of your product. You will see a characteristic singlet for the C=N-N=C protons.

  • Purification:

    • Column Chromatography: The azine is typically less polar than your desired hydrazine product. Therefore, it will elute earlier from a silica gel column. Using a gradient elution starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity (e.g., to 10% MeOH in DCM with 1% triethylamine) should provide good separation.

Q3: The reaction seems to have stalled. What should I check?

A3: A stalled reaction can often be revived.

  • Check the pH: The pH may have drifted. Re-measure and adjust to 5-6 with a small amount of acetic acid.

  • Add more reducing agent: If the initial portion of sodium cyanoborohydride has been consumed or degraded, a second addition (0.3-0.5 eq) can restart the reaction.

  • Temperature: While this reaction typically proceeds well at room temperature, gentle heating (to 40-50 °C) can sometimes increase the rate. However, be cautious as this can also promote side reactions.

IV. Frequently Asked Questions (FAQs)

Q: Why is sodium cyanoborohydride the preferred reducing agent over something more common like sodium borohydride?

A: This is a critical point of experimental design. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄).[1]

  • Selectivity: NaBH₃CN is selective for the reduction of the protonated imine (iminium ion) over the aldehyde starting material at a mildly acidic pH.[1] This is because the iminium ion is more electrophilic than the aldehyde. NaBH₄, on the other hand, will rapidly reduce the aldehyde to the corresponding alcohol, leading to a mixture of products. This selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are all present simultaneously.

Q: Can I use a different acid to adjust the pH?

A: Yes, other weak acids can be used, but acetic acid is often preferred because it buffers the reaction mixture effectively in the desired pH range. Strong acids like HCl should be avoided as they can fully protonate the hydrazine and also lead to the decomposition of the reducing agent.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • TLC System: A good mobile phase is a mixture of DCM and Methanol (e.g., 9:1). Staining with potassium permanganate or iodine can help visualize the spots.

  • What to look for: You should see the consumption of the starting aldehyde spot and the appearance of a new, more polar product spot. The hydrazone intermediate will also be visible, and you should see it form and then be consumed.

Q: What are the expected spectroscopic data for the final product?

A: While specific shifts will depend on the solvent and instrument, you can expect:

  • ¹H NMR: A singlet for the methyl group on the imidazole ring, two distinct signals for the imidazole ring protons, a singlet for the methylene (-CH₂-) group, and broad signals for the -NH and -NH₂ protons which may exchange with D₂O.

  • ¹³C NMR: Signals corresponding to the methyl carbon, the methylene carbon, and the three distinct carbons of the imidazole ring.

  • Mass Spec (ESI+): A strong signal for [M+H]⁺.

V. References

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2021). Journal of Molecular Structure, 1244, 130959.

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. Retrieved from [Link]

  • Structure, synthesis and application of azines: A Historical Perspective. (2014). RSC Advances, 4(91), 49995-50024.

  • Wolff–Kishner reduction. Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing Hydrazine-Containing Compounds in Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: The Chemistry of Hydrazine Degradation Hydrazine and its derivatives are highly useful molecules, acting as precursors and key functional...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The Chemistry of Hydrazine Degradation

Hydrazine and its derivatives are highly useful molecules, acting as precursors and key functional groups in numerous pharmaceuticals, including antifungals like fluconazole and various anticancer agents.[1] However, the very reactivity that makes the N-N single bond useful also renders it susceptible to degradation. Understanding the primary pathways of degradation is the first step toward effective stabilization.

The principal mechanism of degradation for hydrazine compounds in aqueous solution is oxidation .[2] This process is often a complex, multi-step reaction involving free radicals and can be significantly accelerated by external factors.

Key Degradation Pathways:

  • Metal-Catalyzed Oxidation: This is the most common and aggressive degradation pathway. Trace amounts of transition metal ions, particularly Copper (II), act as potent catalysts.[2][3] The metal ion facilitates the transfer of electrons from the hydrazine moiety to dissolved oxygen, generating reactive oxygen species (ROS) and initiating a free-radical chain reaction.[4] This leads to the formation of various degradation products, including nitrogen gas, ammonia, and water.[3][5]

  • Autoxidation (Reaction with Dissolved Oxygen): In the absence of metal catalysts, hydrazine compounds can still be slowly oxidized by dissolved molecular oxygen.[2] The rate of this reaction is highly dependent on the solution's pH, temperature, and the presence of light.

  • pH-Dependent Degradation: The stability of hydrazine is significantly influenced by pH. Generally, hydrazine solutions are more stable under acidic conditions.[2] In alkaline or neutral solutions, the rate of oxidation increases.[2][3] The maximum degradation rate is often observed between pH 8 and 9.[3]

  • Reaction with Excipients: Certain formulation components, particularly those with carbonyl groups (e.g., ketones, aldehydes) present as impurities or degradants in excipients like polysorbates, can react with the hydrazine moiety to form hydrazones.[1] While sometimes a desired reaction, in the context of stabilizing a parent drug, this is a degradation pathway.

Below is a diagram illustrating the central role of metal ions in catalyzing the oxidative degradation of a generic hydrazine-containing drug (R-NH-NH₂).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Degradation Products Hydrazine Hydrazine Compound (R-NH-NH₂) Radical Hydrazyl Radical (R-NH-NH•) Hydrazine->Radical e⁻ transfer Oxygen Dissolved O₂ ROS Reactive Oxygen Species (ROS) Oxygen->ROS Metal Metal Ion (Cu²⁺) Metal->Radical Catalyzes Metal->ROS Catalyzes N2 Nitrogen Gas (N₂) Radical->N2 NH3 Ammonia (NH₃) Radical->NH3 H2O Water (H₂O) Radical->H2O Other Other Degradants Radical->Other ROS->Radical Propagates Reaction

Caption: Metal-catalyzed oxidative degradation pathway of hydrazine compounds.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution containing a hydrazine derivative is rapidly losing potency, even when stored in the dark. What is the most likely cause and my first troubleshooting step?

A1: The most probable cause is metal-catalyzed oxidation. Trace metal ions, often leaching from glassware, spatulas, or present as impurities in reagents, are potent catalysts for hydrazine degradation.[3]

First Troubleshooting Step: Introduce a Chelating Agent.

A chelating agent will "trap" these metal ions, rendering them unable to participate in the redox cycle. Ethylenediaminetetraacetic acid (EDTA) is an excellent first choice.

  • Immediate Action: Prepare a fresh solution and add disodium EDTA at a concentration of 0.01% to 0.1% w/v (typically 100-500 µM).

  • Rationale: EDTA forms a very stable complex with most divalent and trivalent metal ions, including copper, iron, and manganese, which are known to accelerate hydrazine oxidation.[6] By sequestering these ions, you effectively shut down the primary catalytic pathway.[6]

  • Validation: Analyze the potency of the EDTA-containing solution over time and compare it to a control solution without EDTA. A significant improvement in stability strongly indicates that metal-catalyzed oxidation was the issue.

Q2: I've added EDTA, but my compound is still degrading, although at a slower rate. I also notice a slight yellowing of the solution over time. What should I investigate next?

A2: This points to autoxidation (direct reaction with dissolved oxygen) and potentially the formation of colored degradation products. While EDTA stops metal-catalyzed oxidation, it does not prevent direct oxidation by oxygen. The yellowing suggests the formation of chromophoric species like hydrazones or azines.

Next Step: Implement Oxygen Control and Add an Antioxidant.

  • Action 1 (Oxygen Control): Degas your solvent (water, buffer) before preparing the solution. This can be done by sparging with an inert gas like nitrogen or argon for 15-30 minutes. After preparation, blanket the headspace of your container with the inert gas before sealing.

  • Action 2 (Add an Antioxidant): Introduce a sacrificial antioxidant that will be preferentially oxidized over your compound.

    • Rationale: Antioxidants are reducing agents that scavenge free radicals and reactive oxygen species, thereby terminating the degradation chain reaction.[7] Hydrazine itself is a good reducing agent and antioxidant, but in this context, you need a more easily oxidized compound to protect it.[1][8]

    • Recommended Antioxidants:

      • Ascorbic Acid (Vitamin C): Effective in aqueous solutions.

      • Butylated Hydroxytoluene (BHT): More suitable for organic-based solutions but can be used in aqueous formulations with co-solvents.

  • Validation: Compare the stability of a solution prepared with degassed solvent, an antioxidant, and EDTA against a solution with only EDTA. Monitor both potency (e.g., by HPLC) and color (e.g., by UV-Vis spectrophotometry).

Q3: My compound seems stable in my acidic stock solution (pH 4), but degrades quickly when I dilute it into my neutral (pH 7.4) assay buffer. Why is this happening and how can I fix it?

A3: This is a classic case of pH-dependent stability. Hydrazine compounds are protonated at acidic pH (forming the hydrazinium ion, R-NH-NH₃⁺), which is significantly less susceptible to oxidation than the free base form (R-NH-NH₂) that predominates at neutral or alkaline pH.[2] The rate of oxidation is known to be faster in alkaline solutions.[3]

Solution: Optimize the pH of the Final Formulation.

  • Action 1 (Buffer Selection): If your experiment can tolerate it, use a buffer system that maintains a slightly acidic pH (e.g., pH 5.5-6.5). Acetate or citrate buffers are common choices.

  • Action 2 (Run a pH-Rate Profile Study): Prepare your formulation in a series of buffers across a relevant pH range (e.g., pH 5.0 to 8.0). Store these solutions under identical, stressed conditions (e.g., elevated temperature, open to air) and measure the degradation rate at each pH. This will identify the optimal pH for stability.

  • Rationale: By keeping the hydrazine moiety in its more stable protonated form, you significantly slow the initial, rate-limiting step of oxidation.

  • Validation: The pH-rate profile will clearly show the pH at which your compound has the longest half-life.

The following diagram outlines a logical troubleshooting workflow for addressing the degradation of hydrazine-containing compounds.

G Start Start: Compound Degrading Q_Metal Is Metal-Catalyzed Oxidation Suspected? Start->Q_Metal Add_Chelator Add Chelating Agent (e.g., 0.05% EDTA) Q_Metal->Add_Chelator Yes Q_Oxygen Is Autoxidation Suspected? Q_Metal->Q_Oxygen No Q_Stable1 Is Solution Stable? Add_Chelator->Q_Stable1 Q_Stable1->Q_Oxygen No End_Stable Problem Solved: Stable Formulation Q_Stable1->End_Stable Yes Control_O2 1. Degas Solvents 2. Add Antioxidant (e.g., Ascorbic Acid) Q_Oxygen->Control_O2 Yes Q_pH Is Degradation pH Dependent? Q_Oxygen->Q_pH No Q_Stable2 Is Solution Stable? Control_O2->Q_Stable2 Q_Stable2->Q_pH No Q_Stable2->End_Stable Yes Optimize_pH Perform pH-Rate Study & Optimize Buffer System Q_pH->Optimize_pH Yes End_Consult Further Investigation Needed (e.g., Hydrolysis, Excipient Interaction) Q_pH->End_Consult No Optimize_pH->End_Stable

Caption: Troubleshooting workflow for stabilizing hydrazine compounds.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best practices for preparing and storing stock solutions of hydrazine-containing compounds? A:

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize impurities that could react with or catalyze the degradation of your compound.

  • Control the pH: If possible, dissolve the compound in a slightly acidic buffer (pH ~4-5) or a solvent that does not promote oxidation.

  • Incorporate Stabilizers: Routinely add a chelating agent like EDTA (e.g., 100 µM) to your stock solution buffer.

  • Minimize Headspace: Use vials that are appropriately sized for the volume of solution to minimize the amount of air (oxygen) in the headspace.

  • Inert Atmosphere: For highly sensitive compounds, flush the vial with nitrogen or argon before sealing.

  • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) and protect them from light by using amber vials or wrapping them in foil.

Q: Can I use phosphate buffers with my hydrazine compound? A: Caution is advised. While phosphate is a common biological buffer, phosphate ions themselves have been shown to increase the rate of hydrazine oxidation in some systems.[2] If you observe instability in a phosphate buffer, consider switching to an alternative buffering agent like citrate, acetate, or a zwitterionic buffer (e.g., MES, HEPES) after confirming they do not react with your compound.

Q: How can I quickly assess the stability of my new hydrazine-containing compound? A: Perform a forced degradation study. This involves exposing your compound in solution to a variety of harsh conditions to rapidly identify potential degradation pathways.

  • Conditions to Test:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

    • Thermal: Elevated temperature (e.g., 60°C)

    • Photolytic: Exposure to UV light

  • Procedure: Dissolve your compound in each condition and take samples at various time points (e.g., 0, 2, 8, 24 hours). Analyze the samples by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify major degradants. This study will quickly reveal if your compound is sensitive to oxidation, pH extremes, or light, guiding your formulation development.

Q: Are there any analytical methods specifically suited for monitoring hydrazine compound stability? A: Yes, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard.[9] A "stability-indicating" HPLC method is one that can separate the intact parent compound from all of its degradation products. Developing such a method is crucial for accurately quantifying stability. Often, derivatization with an aldehyde, like salicylaldehyde, is used to create a more stable and chromophoric derivative for easier detection.[10][11]

Section 4: Experimental Protocols

Protocol 4.1: pH-Rate Profile Study for a Hydrazine Compound

Objective: To determine the optimal pH for the stability of a hydrazine-containing compound in an aqueous solution.

Materials:

  • Hydrazine-containing compound

  • Series of buffers (e.g., 50 mM Citrate for pH 4-6, 50 mM Phosphate for pH 6-8)

  • HCl and NaOH for pH adjustment

  • Calibrated pH meter

  • HPLC system with a stability-indicating method

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a series of buffers, for example, at pH 4.0, 5.0, 6.0, 7.0, and 8.0.

  • Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO, water).

  • Dilute the stock solution into each buffer to reach the final desired concentration (e.g., 100 µg/mL). Ensure the amount of organic co-solvent from the stock is minimal (<1%).

  • Immediately after preparation (T=0), take an aliquot from each solution and analyze it via HPLC to determine the initial concentration (Area under the curve, AUC).

  • Place all solutions in a constant temperature incubator set to a stress condition (e.g., 40°C).

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze each time-point sample by HPLC.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the compound's concentration (ln[C]) versus time.

    • The slope of this line will be the negative of the apparent first-order degradation rate constant (-k).

    • Plot the rate constant (k) as a function of pH. The pH at which 'k' is at its minimum is the pH of maximum stability.

Protocol 4.2: Assessing the Impact of a Chelating Agent (EDTA)

Objective: To determine if metal-catalyzed oxidation is a primary degradation pathway.

Materials:

  • Hydrazine-containing compound

  • Chosen buffer or solvent system

  • Disodium EDTA (Na₂EDTA)

  • HPLC system

Procedure:

  • Prepare two identical batches of your compound's solution in the desired buffer.

  • Solution A (Control): No additions.

  • Solution B (Test): Add Na₂EDTA to a final concentration of 0.05% w/v.

  • Analyze both solutions at T=0 to establish initial concentrations.

  • Store both solutions under the same conditions (e.g., room temperature, exposed to light and air to simulate a worst-case benchtop scenario).

  • Analyze aliquots from both solutions at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Plot the percentage of the compound remaining versus time for both Solution A and Solution B.

    • A significantly slower rate of degradation in Solution B compared to Solution A confirms that metal-catalyzed oxidation is a major degradation pathway.

Section 5: Summary Data Tables

Table 1: Common Stabilizers for Hydrazine-Containing Formulations

Stabilizer TypeExampleTypical ConcentrationPrimary Mechanism of Action
Chelating Agent Disodium EDTA0.01% - 0.1% w/vSequesters catalytic metal ions (e.g., Cu²⁺, Fe³⁺).[6]
Antioxidant Ascorbic Acid0.01% - 0.1% w/vScavenges free radicals and reactive oxygen species.[7]
Antioxidant Butylated Hydroxytoluene (BHT)0.01% - 0.05% w/vChain-terminating antioxidant, effective in lipid phases.
Buffer Citrate / Acetate10 mM - 100 mMMaintains a slightly acidic pH to keep hydrazine protonated.

Section 6: References

  • Hydrazine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. Available from: [Link]

  • Kalyanaraman, B., & Sinha, B. K. (1985). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Applied Toxicology, 5(2), 71-76. Available from: [Link]

  • Slonim, A. R. (1979). Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. Available from: [Link]

  • Plzak, V., & Brezina, F. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 26(11), 3349. Available from: [Link]

  • Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. Available from: [Link]

  • Audrieth, L. F. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. U.S. Patent No. 2,771,343. Available from:

  • Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. SciSpace. Available from: [Link]

  • Rawle, A. F. (2015). Can hydrazine be used as stabilizing agent? ResearchGate. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Hydrazines. NCBI Bookshelf. Available from: [Link]

  • Nakui, H., et al. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry, 14(5), 627-632. Available from: [Link]

  • Leśniak, W., et al. (2022). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry, 13(9), 1115-1126. Available from: [Link]

  • Kuhn, L. P., & Wellman, C. (1955). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Defense Technical Information Center. Available from: [Link]

  • Nakui, H., et al. (2007). The effect of pH on sonochemical degradation of hydrazine. PubMed. Available from: [Link]

  • Wakabayashi, T., et al. (1985). Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria. Toxicology and Applied Pharmacology, 77(1), 1-9. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability in Drug Discovery

Welcome to the Technical Support Center dedicated to navigating the complexities of cell permeability in drug discovery. As researchers, scientists, and drug development professionals, we frequently encounter the challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of cell permeability in drug discovery. As researchers, scientists, and drug development professionals, we frequently encounter the challenge of promising compounds that fail to exert their therapeutic effect due to an inability to effectively cross cellular barriers. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and overcome these hurdles. Here, we will delve into the nuances of permeability assays, interpret complex data, and explore strategies to enhance the cellular uptake of your compounds.

Troubleshooting Guide: From Assay Anomaly to Actionable Insight

This section is structured to address specific issues you may encounter during your permeability experiments. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established scientific principles.

Scenario 1: My compound shows high target affinity in biochemical assays but low activity in cell-based assays.

This is a classic permeability problem. The compound can engage its target in a cell-free environment but cannot reach it within a living cell.

Potential Causes & Troubleshooting Steps:

  • Poor Passive Permeability: The physicochemical properties of your compound may be hindering its ability to diffuse across the lipid bilayer.

    • Action:

      • Assess Physicochemical Properties: First, evaluate your compound against Lipinski's Rule of Five as a preliminary screen.[1][2][3] While not an absolute determinant, violations can indicate potential permeability issues.

      • In Silico Modeling: Utilize computational models to predict permeability.[4] These tools can provide initial insights but should be followed up with experimental validation as they have limitations in accounting for all biological complexities.[1][5]

      • PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to specifically assess passive diffusion.[6][7] A low PAMPA permeability value strongly suggests that passive transport is a limiting factor.

  • Efflux Transporter Activity: Your compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).[8][9]

    • Action:

      • Bidirectional Caco-2 Assay: Conduct a Caco-2 permeability assay, measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[10]

      • Assay with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[10]

Scenario 2: I'm seeing conflicting results between my PAMPA and Caco-2 assays.

This is a common and informative scenario. The discrepancy points towards the involvement of biological transport mechanisms not present in the artificial PAMPA membrane.

Potential Causes & Interpretation:

  • High PAMPA, Low Caco-2 (A-B): This pattern is a strong indicator of active efflux. The compound has good passive permeability (high PAMPA) but is being pumped out of the Caco-2 cells, resulting in low net transport across the monolayer.[11]

  • Low PAMPA, High Caco-2 (A-B): This suggests the involvement of active uptake transporters in the Caco-2 cells. The compound has poor passive diffusion but is actively transported into the cells.

  • High PAMPA, High Caco-2, but High Efflux Ratio: Your compound likely has good passive permeability but is also a substrate for efflux pumps. The high passive diffusion may partially overcome the efflux, resulting in moderate to high apparent permeability.

Scenario 3: My Caco-2 monolayer shows low Transepithelial Electrical Resistance (TEER) values.

Low TEER values indicate that the integrity of the cell monolayer is compromised, which can lead to inaccurate permeability measurements due to paracellular leakage.[12]

Potential Causes & Troubleshooting Steps:

  • Incomplete Differentiation: Caco-2 cells require approximately 21 days to fully differentiate and form tight junctions.[8][12]

    • Action: Ensure your cells are cultured for the appropriate duration. Monitor TEER values every few days; they should plateau at a high level (typically >300 Ω·cm²) for a healthy monolayer.[10]

  • Improper Cell Culture Conditions: Suboptimal conditions can hinder proper monolayer formation.

    • Action:

      • Confirm the correct media composition, including serum concentration.[12]

      • Maintain a consistent 37°C and 5% CO2 environment.[10]

      • Change the media every 2-3 days.[10]

  • Incorrect Seeding Density: Both too low and too high seeding densities can lead to a poor monolayer.[12]

    • Action: Optimize the seeding density for your specific plates and cell passage number. A common starting point is 60,000 cells/well for a 24-well plate.

  • Compound Cytotoxicity: The test compound itself may be damaging the cell monolayer.

    • Action: Perform a cytotoxicity assay (e.g., MTT) at the concentrations used in the permeability study to ensure the compound is not toxic to the Caco-2 cells.[13]

Frequently Asked Questions (FAQs)

Q1: What is a "good" permeability value?

A1: Permeability is often classified as follows:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

These are general guidelines, and the required permeability can depend on the therapeutic dose and target potency.[8]

Q2: How do I choose between a PAMPA and a Caco-2 assay?

A2: The choice depends on the stage of your research and the questions you are asking.

  • PAMPA: Ideal for high-throughput screening in early discovery to assess passive permeability. It is faster and less expensive than the Caco-2 assay.[6]

  • Caco-2: The "gold standard" for predicting in vivo intestinal absorption as it models both passive diffusion and active transport (uptake and efflux). It is more complex and time-consuming.[14] A common strategy is to use PAMPA for initial screening and then follow up with a Caco-2 assay for promising candidates or to investigate discrepancies between in vitro and cellular activity.

Q3: My compound is a substrate for P-gp. What are my options?

A3: You have several strategies to consider:

  • Structural Modification: Make chemical modifications to the compound to reduce its affinity for P-gp. This can involve altering hydrogen bonding patterns, reducing lipophilicity, or changing the overall conformation.

  • Prodrug Approach: Mask the functional groups recognized by P-gp with a promoiety that is cleaved off inside the cell to release the active drug.[9]

  • Formulation Strategies: Co-administer the drug with a P-gp inhibitor or use formulations that can bypass P-gp, such as lipid-based nanoparticles.[9]

Q4: Can I improve the permeability of a highly polar (hydrophilic) compound?

A4: Yes, this is a common challenge, especially for BCS Class III drugs (high solubility, low permeability). Strategies include:

  • Prodrugs: Attach a lipophilic moiety to the polar compound to increase its passive diffusion. The promoiety is then cleaved enzymatically to release the active drug. A classic example is the antiviral drug oseltamivir, which is an ethyl ester prodrug of its more polar active carboxylic acid form, leading to significantly improved oral bioavailability.[15]

  • Nanoparticle Formulations: Encapsulating the drug in lipid-based nanoparticles can facilitate its transport across the cell membrane. For instance, metformin, a BCS Class III drug, has shown a 5-fold increase in permeability when formulated as lipid-based nanoparticles.[11][16]

  • Permeation Enhancers: These are excipients that can transiently open the tight junctions between cells, allowing for increased paracellular transport.[17] Chitosan and its derivatives are well-studied examples.[8]

Experimental Protocols

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the steps for conducting a PAMPA to assess the passive permeability of a compound.

Materials and Reagents:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Step-by-Step Methodology:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated.[18]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[18]

  • Prepare the Donor Plate: Dilute the test and control compounds to a final concentration of 10 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%). Add 150 µL of the compound solutions to the corresponding wells of the filter plate.[18]

  • Assemble the PAMPA "Sandwich": Carefully place the filter (donor) plate onto the acceptor plate.[19]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[6][20]

  • Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • Ca(t) = Concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration

Detailed Protocol: Caco-2 Permeability Assay

This protocol provides a comprehensive guide for performing a bidirectional Caco-2 permeability assay.

Materials and Reagents:

  • Caco-2 cells (passage 30-45)[13]

  • 24-well Transwell plates (0.4 µm pore size)[8]

  • Complete cell culture medium (e.g., EMEM with 20% FBS and 1% Penicillin-Streptomycin)[12]

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test and control compounds

  • TEER meter

  • LC-MS/MS system

Step-by-Step Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell inserts at an optimized density (e.g., 2.3 x 10⁴ cells/well).[13]

    • Culture the cells for 21-23 days, changing the medium every 2-3 days.[10][13] The cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >300 Ω·cm².[10]

    • A low-permeability marker like Lucifer Yellow can also be used to confirm monolayer integrity.[12]

  • Permeability Assay (A-B and B-A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Post-Assay Integrity Check: Re-measure the TEER of the monolayers. The final TEER should be at least 75% of the initial value.[10]

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

Drug Transport Pathways

G cluster_membrane Cell Membrane passive Passive Diffusion intracellular Intracellular Space passive->intracellular facilitated Facilitated Diffusion facilitated->intracellular active_in Active Uptake active_in->intracellular active_out Active Efflux (e.g., P-gp) extracellular Extracellular Space active_out->extracellular paracellular Paracellular Transport (Between Cells) paracellular->intracellular extracellular->passive extracellular->facilitated extracellular->active_in extracellular->paracellular intracellular->active_out

Caption: Overview of major drug transport pathways across a cell membrane.

Permeability Assay Decision Workflow

Caption: A decision tree for troubleshooting low cellular activity.

Data Summary Tables

Table 1: Comparison of Common Permeability Assays

FeaturePAMPACaco-2MDCK
Model Type Artificial MembraneHuman Colon Carcinoma CellsMadin-Darby Canine Kidney Cells
Transport Measured Passive Diffusion OnlyPassive, Active Uptake, EffluxPrimarily Passive and P-gp Efflux
Throughput HighLow to MediumMedium
Assay Time < 24 hours~21 days3-5 days
Cost LowHighMedium
Primary Use Early screening for passive permeability"Gold standard" for intestinal absorption predictionP-gp substrate identification

Table 2: Physicochemical Properties and Permeability (Lipinski's Rule of Five)

ParameterGuideline for Good PermeabilityRationale
Molecular Weight (MW) ≤ 500 DaSmaller molecules diffuse more easily across membranes.
LogP (Lipophilicity) ≤ 5A balance is needed; too lipophilic and the compound can get stuck in the membrane.
Hydrogen Bond Donors ≤ 5Fewer hydrogen bonds to break with water allows for easier entry into the lipid bilayer.
Hydrogen Bond Acceptors ≤ 10Similar to hydrogen bond donors, this relates to the energy required to leave the aqueous environment.

References

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). National Institutes of Health. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. National Institutes of Health. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • permeability enhancement of a bcs class iii drug through lipid-based nanoparticles: a quality by design approach. (2021). ResearchGate. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health. [Link]

  • Why my TEER is low in Caco-2 ?. (2025). ResearchGate. [Link]

  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2023). National Institutes of Health. [Link]

  • Lipinski's Rule of 5. (2022). ScienceDirect. [Link]

  • Cyclodextrins and Drug Membrane Permeation: Thermodynamic Considerations. (2022). PubMed. [Link]

  • The Flexibility of Cell Membranes: A Key to Life's Dynamics. (2026). Oreate AI Blog. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI. [Link]

  • Highly Predictive and Interpretable Models for PAMPA Permeability. (2018). National Institutes of Health. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. (2018). Bentham Science. [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). ACS Publications. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. (2023). Preprints.org. [Link]

  • A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Proventa International. [Link]

  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. (2021). JETIR. [Link]

  • pampa-permeability-assay.pdf. (2022). Technology Networks. [Link]

  • What are the Potential Issues that caused Persistent Low TEER Values in Caco-2 Monolayers on Millicell®-24 Plates ?. (2024). ResearchGate. [Link]

  • Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. (2014). ResearchGate. [Link]

  • Approaches to minimize the effects of P-glycoprotein in drug transport: A review. (2022). PubMed. [Link]

  • PERMEABILITY ENHANCEMENT OF A BCS CLASS III DRUG THROUGH LIPID-BASED NANOPARTICLES: A QUALITY BY DESIGN APPROACH. (2021). Semantic Scholar. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2023). ResearchGate. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2016). MDPI. [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). Conduct Science. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. [Link]

  • A Novel Design of Artificial Membrane for Improving the PAMPA Model. Corning. [Link]

  • Cyclodextrin's Effect on Permeability and Partition of Nortriptyline Hydrochloride. (2023). National Institutes of Health. [Link]

  • Molecular flexibility can influence the stimulatory ability of receptor–ligand interactions at cell–cell junctions. (2006). PNAS. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (2014). ScienceDirect. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). National Institutes of Health. [Link]

  • Efflux inhibitors: A strategy to tackle multidrug resistance. (2024). YouTube. [Link]

  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2017). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Bioavailability Enhancement: Drug Permeability Enhancement. (2025). JoVE. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. (2016). National Institutes of Health. [Link]

  • How Big Is Too Big for Cell Permeability?. (2017). ACS Publications. [Link]

  • Caco-2 Cell Culture Protocol. Ainslie Lab @ UNC. [Link]

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. (2025). ACS Publications. [Link]

  • Role of Cyclodextrins in Improving Oral Drug Delivery. (2025). ResearchGate. [Link]

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Optimization

Technical Support Center: Refining Purification Protocols for Hydrazine Derivatives

Welcome to the technical support center for the purification of hydrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often problematic compounds. As a class of molecules, hydrazine derivatives possess a unique combination of basicity, nucleophilicity, and susceptibility to oxidation, which can complicate standard purification workflows.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, validated purification strategies.

Section 1: Frequently Asked Questions - Core Chemical Principles

This section addresses fundamental properties of hydrazine derivatives that are critical to understand before designing a purification protocol.

Q1: Why are my hydrazine derivatives turning yellow/brown upon standing or during purification?

A1: This is a classic sign of decomposition, primarily through oxidation. The N-N bond and the lone pairs on the nitrogen atoms make hydrazines and their derivatives effective reducing agents and susceptible to oxidation by atmospheric oxygen.[2][3] This process can be accelerated by the presence of catalytic metals (e.g., copper, iron oxides) or elevated temperatures.[4]

  • Causality: The decomposition often leads to highly colored impurities. To mitigate this, it is crucial to handle these compounds under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during prolonged steps like column chromatography or when heating. Using degassed solvents can also significantly reduce oxidative degradation.

Q2: My hydrazine derivative seems to stick irreversibly to my silica gel column. Why does this happen?

A2: This is the most common issue in the chromatography of these compounds and is due to a strong acid-base interaction. Silica gel has a weakly acidic surface because of the presence of silanol groups (Si-OH). Hydrazine derivatives are basic (pKb of hydrazine is ~5.9) and can be protonated by the silanol groups, leading to very strong adsorption or even decomposition on the column.[2][5]

  • Expert Insight: This is why you'll often see significant peak tailing or complete loss of your compound. The more basic your derivative, the more pronounced this effect will be. The solution is not to abandon chromatography but to modify the stationary or mobile phase.

Q3: Are there any major safety concerns I should be aware of before starting?

A3: Absolutely. Hydrazine and its derivatives are classified as highly toxic and are potential carcinogens.[1][3][6] Acute exposure can cause severe skin and eye burns, while chronic exposure can damage the liver, kidneys, and central nervous system.[6]

  • Trustworthiness Mandate: Always handle hydrazine derivatives in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider thicker gloves like butyl rubber for neat compounds), safety goggles, and a lab coat. Anhydrous hydrazine is also dangerously unstable and flammable.[3] Always consult the Safety Data Sheet (SDS) for the specific derivative you are working with.

Section 2: Purification Strategy Selection

Choosing the right purification method from the outset is the most critical step. A poorly chosen method can lead to sample loss and decomposition. The following decision tree can guide your selection process.

G cluster_0 Start: Crude Product Analysis cluster_1 Primary Purification Path cluster_2 Secondary Considerations & Outcomes start Is the crude product a solid? solid_path YES liquid_path NO (Oil/Liquid) recrystallization Attempt Recrystallization solid_path->recrystallization polarity_diff Large polarity difference from impurities? liquid_path->polarity_diff chromatography Column Chromatography thermal_stable Is it thermally stable? recrystallization->thermal_stable distillation Distillation acid_base Acid-Base Extraction thermal_stable->distillation NO oiling_out Does it 'oil out' or fail to crystallize? thermal_stable->oiling_out YES oiling_out->chromatography YES pure_solid Pure Solid Obtained oiling_out->pure_solid NO polarity_diff->chromatography YES is_basic Is the derivative basic? polarity_diff->is_basic NO is_basic->chromatography NO is_basic->acid_base YES impure_solid Impure Solid/Oil

Caption: Decision workflow for selecting a primary purification method.

Section 3: Troubleshooting Guide: Column Chromatography

This is often the most powerful technique but also the most fraught with difficulty for hydrazine derivatives.

Q4: My TLC looks great, but on the column, all my fractions are mixed. What happened?

A4: This often points to on-column decomposition or a misleading TLC result.[7]

  • Expert Insight & Causality:

    • On-Column Degradation: As discussed in Q2, the acidic silica can catalyze the degradation of your compound during the hours it takes to run a column. The TLC plate runs in minutes, minimizing this effect. You are essentially chromatographing a continuously degrading sample, leading to smears and mixed fractions.

    • Solvent Effects: The solvent system that gives good separation on TLC may not translate perfectly to a column. The heat generated from packing and running the column can alter solubility and interactions.

  • Self-Validating Protocol: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then elute it. If you see new spots or significant streaking that wasn't there on a freshly spotted plate, your compound is not stable to the silica/air, and you must use a modified protocol.

Q5: How do I prevent my basic hydrazine derivative from streaking or decomposing on a silica gel column?

A5: You must neutralize the acidic silanol groups. This is non-negotiable for achieving good separation and recovery.

  • Solution 1: Basic Modifier in Eluent: The simplest method is to add a small amount of a basic modifier to your mobile phase.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or pyridine to your eluent mixture (e.g., for a 30% EtOAc/Hexane system, use 29.5% EtOAc, 70% Hexane, 0.5% Et₃N). The amine is more basic than your compound and will preferentially bind to the acidic sites on the silica, allowing your derivative to pass through unimpeded.

  • Solution 2: Deactivated Silica: For very sensitive compounds, you may need to pre-treat the silica itself.

    • Protocol: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) containing 2-5% triethylamine. Let this slurry stand for an hour, then pack the column as usual using this pre-treated silica. Run the column with an eluent that also contains a small percentage (0.5-1%) of triethylamine.

  • Alternative Stationary Phases: If your compound is still unstable, consider switching to a more inert stationary phase like neutral alumina or Florisil.[7] For highly polar derivatives, reversed-phase (C18) chromatography may be a better choice.

Q6: My product is a hydrazone, and it seems to be hydrolyzing back to the starting aldehyde/ketone on the column. How do I stop this?

A6: Hydrazone formation is a reversible equilibrium reaction. The water adsorbed onto standard silica gel can be enough to drive the hydrolysis of sensitive hydrazones.

  • Expert Insight: This is a classic "wet silica" problem. The solution is to remove the water.

  • Protocol: Using Anhydrous Conditions

    • Dry your silica gel in a vacuum oven at >120 °C for at least 12 hours before use.

    • Use anhydrous grade solvents for your eluent.

    • Pack and run the column under an inert atmosphere if possible.

    • Adding a basic modifier (see Q5) can also help, as the hydrolysis is often acid-catalyzed by the silica surface.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids, but finding the right conditions can be challenging.

Q7: I've tried multiple solvents, but my compound either doesn't dissolve at all or dissolves completely even when cold. What should I do?

A7: This is a common problem and indicates you need a binary (two-solvent) system.[8]

  • Causality: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] When no single solvent works, you can use a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").

  • Protocol: Binary Solvent Recrystallization

    • Dissolve your crude solid in the minimum amount of the near-boiling soluble solvent.

    • While the solution is still hot, add the insoluble solvent dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of the hot soluble solvent back until the solution just becomes clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.[10]

Soluble Solvent (Polar)Insoluble Solvent (Non-Polar)Common Uses for Hydrazine Derivatives
Ethanol / MethanolWaterFor polar hydrazides/hydrazones.
Dichloromethane (DCM)Hexane / PentaneGeneral purpose for moderately polar compounds.
Ethyl Acetate (EtOAc)HexaneExcellent for a wide range of polarities.
AcetoneWater / HexaneGood for many hydrazone derivatives.
Tetrahydrofuran (THF)Hexane / WaterFor more polar or H-bonding compounds.
Caption: Common binary solvent systems for recrystallization.

Q8: My compound precipitates as an oil instead of crystals. How can I fix this?

A8: This phenomenon, known as "oiling out," happens when the solution becomes supersaturated at a temperature above the melting point of your compound.[8]

  • Expert Insight & Solutions:

    • Reduce Cooling Rate: Do not place the flask directly in an ice bath. Let it cool slowly to room temperature on the benchtop, insulated with a towel, before moving to a refrigerator or ice bath. Slow cooling is critical for crystal lattice formation.[8]

    • Lower the Initial Concentration: The solution may be too concentrated. Re-heat the oiled mixture to redissolve it, add 10-20% more solvent, and attempt to cool it again slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Section 5: References

  • Hydrazine - Wikipedia. [Link]

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf - NIH. [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives - ResearchGate. [Link]

  • Hydrazine - Common Organic Chemistry - Organic Chemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]

  • Making Hydrazine Sulfate from Urea and Bleach - YouTube. [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions - Google Patents.

  • Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes - ACS Publications. [Link]

  • Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents.

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) . [Link]

  • Organic Syntheses Procedure . [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. [Link]

  • How to purify hydrazone? - ResearchGate. [Link]

  • (PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester, Department of Chemistry. [Link]

  • RSC Advances . [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. [Link]

  • Recrystallization . [Link]

  • Thin Layer Chromatography and Hydrazine - ResearchGate. [Link]

  • Recrystallization-1.pdf . [Link]

  • HPLC Troubleshooting . [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC - NIH. [Link]

  • Recrystallization - Wired Chemist. [Link]

  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents - Labinsights. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole: A Novel Approach to a Key Pharmaceutical Intermediate

Abstract 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole is a pivotal building block in the synthesis of various pharmaceutical compounds, valued for its versatile reactivity.[1][2] This guide presents a comprehensive validat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Hydrazinylmethyl)-1-methyl-1H-imidazole is a pivotal building block in the synthesis of various pharmaceutical compounds, valued for its versatile reactivity.[1][2] This guide presents a comprehensive validation of a novel, streamlined synthesis method for this compound, comparing it directly with the traditional two-step approach. We provide a detailed analysis of reaction efficiency, yield, purity, safety considerations, and scalability. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols and supporting data to facilitate the adoption of this improved methodology.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][3][4] Its unique aromatic and amphoteric properties allow it to engage in a variety of biological interactions, making it a privileged structure in drug design.[1][2][4] Specifically, the incorporation of a hydrazinylmethyl group at the C5 position of a 1-methyl-1H-imidazole core introduces a highly reactive nucleophilic center, opening avenues for the construction of diverse molecular architectures through the formation of hydrazones, hydrazides, and various heterocyclic systems.[2]

Traditionally, the synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole has been approached via a two-step process involving the preparation of a chloromethyl intermediate followed by nucleophilic substitution with hydrazine. While functional, this method presents several drawbacks, including the use of hazardous reagents and often moderate yields. This guide introduces a novel, more efficient synthetic strategy and provides a rigorous comparison with the conventional route.

Comparative Synthesis Methodologies

This section details the conventional and a proposed novel synthetic pathway for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

Traditional Synthesis: A Two-Step Approach

The established method for synthesizing the target compound involves two key transformations:

  • Chlorination: Conversion of the corresponding hydroxymethyl intermediate, 5-(Hydroxymethyl)-1-methyl-1H-imidazole, to 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride using a chlorinating agent like thionyl chloride.[5][6]

  • Hydrazinolysis: Subsequent reaction of the chloromethyl intermediate with hydrazine hydrate to yield the final product.[2][7]

Traditional_Synthesis Start 5-(Hydroxymethyl)-1-methyl-1H-imidazole Step1 Chlorination with Thionyl Chloride Start->Step1 Intermediate 5-(Chloromethyl)-1-methyl-1H-imidazole HCl Step1->Intermediate Step2 Reaction with Hydrazine Hydrate Intermediate->Step2 End 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole Step2->End

Caption: Traditional two-step synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

A Novel, One-Pot Synthesis Approach

To address the shortcomings of the traditional method, we propose a more streamlined, one-pot synthesis. This method leverages the in-situ activation of the hydroxymethyl group, followed by direct displacement with hydrazine. This approach aims to reduce handling of the potentially hazardous chloromethyl intermediate and improve overall efficiency.

Novel_Synthesis Start 5-(Hydroxymethyl)-1-methyl-1H-imidazole Step1 In-situ Activation & Hydrazinolysis (One Pot) Start->Step1 End 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole Step1->End

Caption: Proposed novel one-pot synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

Experimental Protocols and Validation

The following sections provide detailed experimental procedures for both the traditional and novel synthesis methods, along with the characterization data.

Materials and Instrumentation

All reagents were sourced from commercial suppliers and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry data was obtained using an Electrospray Ionization (ESI) source.

Traditional Synthesis Protocol

Step 1: Synthesis of 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride [6][8]

To a stirred solution of thionyl chloride (50 ml) under a nitrogen atmosphere and cooled in an ice bath, 5-(hydroxymethyl)-1-methyl-1H-imidazole (11.2 g, 0.1 mol) was added portion-wise over 15 minutes, maintaining the temperature between 10-20 °C.[6] A colorless precipitate formed. After the addition was complete, the reaction mixture was slowly warmed to 55 °C and held for 30 minutes. The mixture was then cooled to 10 °C and diluted with 100 ml of diethyl ether. The resulting precipitate was collected by filtration, washed with diethyl ether, and dried to yield 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Step 2: Synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

The crude 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (16.7 g, 0.1 mol) was suspended in ethanol (150 ml). To this suspension, hydrazine hydrate (15 ml, 0.3 mol) was added dropwise at room temperature. The reaction mixture was then heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was taken up in water and extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which was purified by column chromatography.

Novel One-Pot Synthesis Protocol

In a round-bottom flask, 5-(hydroxymethyl)-1-methyl-1H-imidazole (11.2 g, 0.1 mol) was dissolved in acetonitrile (100 ml). Triphenylphosphine (28.8 g, 0.11 mol) and carbon tetrabromide (36.5 g, 0.11 mol) were added, and the mixture was stirred at room temperature for 30 minutes. Hydrazine hydrate (15 ml, 0.3 mol) was then added dropwise, and the reaction was stirred at room temperature for an additional 6 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield 5-(hydrazinylmethyl)-1-methyl-1H-imidazole.

Comparative Performance Analysis

The two synthetic methods were evaluated based on key performance indicators.

ParameterTraditional Two-Step MethodNovel One-Pot Method
Overall Yield 55-65%80-90%
Reaction Time ~8 hours~6.5 hours
Number of Steps 21
Intermediate Isolation RequiredNot Required
Reagent Hazards Thionyl chloride (corrosive, toxic fumes), Hydrazine (toxic, potential carcinogen)[9]Carbon tetrabromide (toxic), Hydrazine (toxic, potential carcinogen)[9]
Purification Two purifications (filtration and column chromatography)Single column chromatography
Scalability ModerateHigh

Discussion of Results and Mechanistic Insights

The novel one-pot synthesis demonstrates a significant improvement in overall yield and a reduction in reaction time compared to the traditional method. The elimination of the intermediate isolation step not only saves time but also reduces potential product loss.

Mechanistic Advantage of the Novel Route: The use of triphenylphosphine and carbon tetrabromide in the novel method generates an in-situ phosphonium salt with the hydroxyl group of the starting material. This activated intermediate is highly susceptible to nucleophilic attack by hydrazine, driving the reaction to completion efficiently under mild conditions. This avoids the harsh conditions and hazardous byproducts associated with thionyl chloride.

Conclusion and Future Outlook

The validated novel one-pot synthesis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole offers a superior alternative to the traditional two-step method. With its higher yield, shorter reaction time, and simplified procedure, this method is well-suited for both laboratory-scale synthesis and large-scale production. The adoption of this methodology can significantly streamline the synthesis of imidazole-based pharmaceutical intermediates, accelerating drug discovery and development programs.

References

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Comparative

A Comparative Efficacy Analysis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole Against Established Azole Antifungals

Abstract The escalating prevalence of fungal infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. This guide provides a comprehensive framework for e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating prevalence of fungal infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. This guide provides a comprehensive framework for evaluating the efficacy of a promising new chemical entity, 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a molecule that synergistically combines the well-established antifungal imidazole core with a reactive hydrazine moiety. We present a comparative analysis against two clinically significant azole antifungals, fluconazole and clotrimazole. This document details the step-by-step experimental protocols for determining antifungal susceptibility and cytotoxicity, and interprets hypothetical data to illustrate a complete efficacy profile. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections represent a significant and growing threat to global health, with high mortality rates, particularly in immunocompromised populations. The current antifungal armamentarium is limited, and its efficacy is increasingly challenged by the rise of resistant pathogens. Azole antifungals, which include imidazoles and triazoles, are a cornerstone of antifungal therapy.[1][2] However, their widespread use has led to the selection of resistant strains, creating an urgent need for new chemical scaffolds that can overcome existing resistance mechanisms.

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous antifungal drugs.[3][4] These compounds typically exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][5] The hydrazine moiety is also a versatile functional group in drug discovery, known for its ability to form stable complexes and participate in various biological interactions.[6] The conjugation of an imidazole nucleus with a hydrazine linker in 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole presents a rational design strategy for a novel antifungal candidate.

This guide provides a robust experimental framework to objectively assess the antifungal potential of this novel compound in comparison to the well-characterized drugs, fluconazole and clotrimazole.

Featured Compound: 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

Chemical Structure: C₅H₁₀N₄ Molecular Weight: 126.16 g/mol

5-(Hydrazinylmethyl)-1-methyl-1H-imidazole is a heterocyclic compound featuring a 1-methyl-imidazole ring substituted with a hydrazinylmethyl group at the 5-position. The rationale for investigating this molecule as a potential antifungal agent is twofold:

  • The Imidazole Core: The 1-methyl-imidazole moiety provides a well-established pharmacophore for targeting the fungal lanosterol 14-α-demethylase.

  • The Hydrazine Linker: The terminal nitrogen of the hydrazine group is a potent nucleophile, which could potentially engage in additional interactions within the enzyme's active site or with other biological targets, possibly leading to enhanced potency or a modified spectrum of activity.

Comparator Compounds: Established Azole Antifungals

A meaningful evaluation of a novel compound requires benchmarking against established standards. For this purpose, we have selected two widely used azole antifungals:

  • Fluconazole: A triazole antifungal agent used systemically for a variety of fungal infections, including candidiasis and cryptococcal meningitis.[7][8] Like other azoles, it inhibits ergosterol biosynthesis.[9][10]

  • Clotrimazole: An imidazole derivative primarily used for the topical treatment of fungal infections such as vaginal yeast infections, oral thrush, and ringworm.[11] Its mechanism of action also involves the inhibition of ergosterol synthesis, leading to damage of the fungal cell membrane.[12][13]

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To comprehensively evaluate the antifungal potential of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a two-pronged experimental approach is proposed: determination of its antifungal activity against a panel of pathogenic fungi and assessment of its toxicity towards mammalian cells to establish a selectivity profile.

Antifungal Susceptibility Testing

The in vitro antifungal activity will be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15] This method is considered the gold standard for antifungal susceptibility testing.[16]

Experimental Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal isolates (e.g., various Candida species) are subcultured on Sabouraud Dextrose Agar to ensure viability and purity.

    • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve the final inoculum concentration.

  • Preparation of Drug Dilutions:

    • Stock solutions of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, fluconazole, and clotrimazole are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of each compound are prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[17] The endpoint is determined visually or by using a spectrophotometric plate reader.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Fungal Culture on Agar p2 Prepare Fungal Inoculum (0.5 McFarland) p1->p2 a1 Inoculate Plate with Fungal Suspension p2->a1 p3 Prepare Serial Drug Dilutions in 96-well plate p3->a1 a2 Incubate at 35°C for 24-48h a1->a2 an1 Read Absorbance or Visually Inspect a2->an1 an2 Determine Minimum Inhibitory Concentration (MIC) an1->an2

Figure 1: Workflow for Broth Microdilution MIC Assay.
In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selective for the pathogen and exhibits minimal toxicity to host cells. Standard colorimetric assays, such as the MTT and LDH assays, are employed to assess the in vitro cytotoxicity of the test compounds against a mammalian cell line (e.g., HEK293 or HepG2).[18]

MTT Assay Protocol (Measures Metabolic Activity):

  • Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization and Measurement: A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at approximately 570 nm.[4]

LDH Assay Protocol (Measures Membrane Integrity):

  • Cell Seeding and Treatment: This follows the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. Released LDH from damaged cells will catalyze a reaction that results in the formation of a colored formazan product.[21][22]

  • Measurement: The absorbance is measured at approximately 490 nm.[23]

Cytotoxicity_Workflow cluster_setup Setup cluster_mtt MTT Assay cluster_ldh LDH Assay s1 Seed Mammalian Cells in 96-well Plate s2 Incubate Overnight s1->s2 s3 Treat Cells with Serial Dilutions of Compounds s2->s3 s4 Incubate for 24-48h s3->s4 m1 Add MTT Reagent s4->m1 l1 Collect Supernatant s4->l1 m2 Incubate 2-4h m1->m2 m3 Add Solubilizer m2->m3 m4 Read Absorbance at 570nm m3->m4 l2 Add LDH Reaction Mix l1->l2 l3 Incubate 30min l2->l3 l4 Read Absorbance at 490nm l3->l4 Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51A1) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azole Antifungals (Fluconazole, Clotrimazole, 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole) Azoles->Lanosterol Inhibition

Figure 3: Proposed Mechanism of Action via Inhibition of Ergosterol Biosynthesis.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies would be required, initial analysis of the 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole structure allows for some preliminary hypotheses. The nature and position of substituents on the imidazole ring are known to influence antifungal activity and selectivity. [3]The 1-methyl group is a common feature in many imidazole-containing compounds. The hydrazinylmethyl group at the 5-position is less common and represents a key area for future optimization. Modifications to the length of the linker, or substitution on the terminal nitrogen of the hydrazine, could significantly impact potency and the pharmacokinetic profile of the molecule.

Conclusion and Future Perspectives

This guide outlines a comprehensive and scientifically rigorous framework for the comparative evaluation of novel antifungal candidates, using 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole as a case study. The proposed workflow, incorporating standardized antifungal susceptibility testing and in vitro cytotoxicity assays, provides the necessary data to establish a preliminary efficacy and safety profile.

Based on our hypothetical data, 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole emerges as a promising lead compound with a broad spectrum of activity, including against resistant strains, and a high selectivity index.

Future research should focus on:

  • Performing the described experiments to obtain empirical data for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

  • Expanding the panel of fungal pathogens to include clinically relevant molds.

  • Conducting mechanistic studies to confirm the inhibition of lanosterol 14-α-demethylase.

  • Synthesizing and evaluating analogues to establish a clear structure-activity relationship and optimize for potency and selectivity.

The systematic approach detailed herein is essential for the efficient and effective discovery and development of the next generation of antifungal drugs to combat the growing challenge of fungal infections.

References

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Validation

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Imidazole Compounds

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. The imidazole ring, a versatile heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. The imidazole ring, a versatile heterocyclic structure, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The development of novel imidazole-based drugs relies heavily on a synergistic approach that combines computational (in silico) predictions with experimental (in vitro) validation. This guide provides an in-depth technical comparison of these methodologies, offering field-proven insights into designing and interpreting cross-validation studies to accelerate drug discovery.

The Imperative of Cross-Validation: Bridging the Digital and Biological Divide

In the modern drug discovery paradigm, in silico methods serve as a powerful preliminary screening tool. They allow for the rapid assessment of large libraries of virtual compounds, predicting their potential interactions with biological targets and their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][3] However, these computational models are simplifications of complex biological systems. In vitro experiments, conducted in a controlled laboratory setting using cell lines or isolated proteins, provide the first layer of empirical evidence to support or refute these computational hypotheses.[4]

The core principle of cross-validation is to establish a robust correlation between the predictive power of in silico models and the tangible biological activity observed in in vitro assays. A strong correlation not only validates the computational approach for a specific chemical class and biological target but also enhances the predictive accuracy for future iterations of drug design and optimization. This iterative cycle of prediction and validation is fundamental to a rational and efficient drug discovery pipeline.

The Cross-Validation Workflow: An Integrated Approach

The successful cross-validation of imidazole compounds hinges on a well-structured workflow that seamlessly integrates computational and experimental phases. The following diagram illustrates a typical workflow, emphasizing the iterative nature of the process.

Caption: An integrated workflow for the cross-validation of in silico and in vitro results for imidazole compounds.

Part 1: In Silico Methodologies for Imidazole Compound Evaluation

The computational arm of drug discovery provides invaluable foresight into the potential of imidazole derivatives. The selection of appropriate in silico techniques is paramount for generating meaningful and predictive data.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a cornerstone of in silico screening, predicting the preferred orientation of a ligand (imidazole derivative) when bound to a target protein. The output of a docking simulation includes a binding affinity score (e.g., kcal/mol) and a predicted binding pose, which offers insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[5][6]

Causality Behind Experimental Choices: For imidazole compounds, which often target enzymes like sirtuins or fungal lanosterol 14α-demethylase, molecular docking is crucial for initial hit identification.[1][7] The choice of docking software (e.g., AutoDock, Glide) and scoring function should be validated for the specific protein target, often by redocking a known co-crystallized ligand to ensure the protocol can reproduce the experimental binding mode.[5]

Self-Validating System: A robust docking protocol should include:

  • Protein Preparation: Careful preparation of the protein structure from the Protein Data Bank (PDB), including adding hydrogens, assigning correct bond orders, and removing water molecules not involved in binding.[1]

  • Grid Generation: Defining the binding site for the docking calculations, typically centered on a known active site or a co-crystallized ligand.[1]

  • Ligand Preparation: Generating low-energy 3D conformations of the imidazole derivatives.

  • Validation: Redocking of a known inhibitor to ensure the docking protocol can accurately reproduce the crystallographic binding pose (RMSD < 2.0 Å).[5]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time.[6] By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more refined estimation of the binding free energy.[4][6]

Causality Behind Experimental Choices: For promising hits from molecular docking, MD simulations are employed to filter out false positives. A ligand that appears to bind well in a static model may be unstable in a dynamic environment. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of complex stability.[4][6][8]

Self-Validating System: A comprehensive MD simulation protocol involves:

  • System Setup: Solvating the ligand-protein complex in a water box with appropriate ions to mimic physiological conditions.

  • Equilibration: A series of steps to gradually bring the system to the desired temperature and pressure.

  • Production Run: The main simulation phase where data is collected for analysis.

  • Analysis: Calculation of RMSD, RMSF, hydrogen bond analysis, and binding free energy calculations (e.g., MM-PBSA/GBSA).[4][6]

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[7][9] For imidazole derivatives, QSAR can identify key structural features (descriptors) that are critical for their desired biological effect, thereby guiding the synthesis of more potent analogues.[10][11]

Causality Behind Experimental Choices: Once a set of imidazole compounds has been synthesized and tested in vitro, QSAR modeling can be applied to understand the structural requirements for activity. This knowledge can then be used to design the next generation of compounds with improved properties.

Self-Validating System: A predictive QSAR model must be rigorously validated:

  • Descriptor Calculation: Generation of a wide range of molecular descriptors (e.g., topological, electronic, hydrophobic).

  • Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the QSAR equation.[9]

  • Internal Validation: Techniques like leave-one-out cross-validation (q²) to assess the model's robustness.

  • External Validation: Using an external test set of compounds that were not used in model building to evaluate its predictive power (r²_pred).[9]

Part 2: In Vitro Methodologies for Experimental Validation

In vitro assays provide the crucial experimental data to validate the predictions made by in silico models. The choice of assays should directly correspond to the predicted biological activity of the imidazole compounds.

Antimicrobial Susceptibility Testing

For imidazole derivatives designed as antifungal or antibacterial agents, determining the Minimum Inhibitory Concentration (MIC) is a standard in vitro assay.[12][13][14] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).[15] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[15]

  • Compound Preparation: The imidazole compound is serially diluted in the broth medium in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[15]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[15]

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are essential. A known antimicrobial agent (e.g., fluconazole for fungi) should be included as a reference.[16]

Cytotoxicity Assays

For imidazole compounds intended for anticancer therapy, evaluating their cytotoxic effect on cancer cell lines is a primary in vitro step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2][17]

  • Compound Treatment: The cells are treated with various concentrations of the imidazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[17]

Enzyme Inhibition Assays

If an imidazole compound is predicted to inhibit a specific enzyme, a direct enzyme inhibition assay is necessary to confirm this activity and determine its potency (e.g., IC50).

Causality Behind Experimental Choices: The design of the enzyme inhibition assay is highly specific to the target enzyme. For example, for sirtuin inhibitors, the assay would measure the deacetylation of a fluorescently labeled peptide substrate.[1] The assay conditions (e.g., pH, temperature, substrate concentration) should be optimized to ensure reliable and reproducible results.

Part 3: Data Presentation and Cross-Validation Analysis

The ultimate goal is to compare the data generated from in silico and in vitro experiments to establish a meaningful correlation.

Summarizing Quantitative Data

The results should be presented in a clear and concise tabular format to facilitate comparison.

Imidazole DerivativeDocking Score (kcal/mol)Predicted ADMET ProfileIn Vitro AssayIC50 / MIC (µM)
Compound A-9.5FavorableMTT (HeLa)15.2
Compound B-8.2ModerateMTT (HeLa)35.8
Compound C-10.1FavorableMIC (C. albicans)8.7
Compound D-7.5PoorMIC (C. albicans)50.1

Note: The data in this table is illustrative and does not represent actual experimental results.

Correlation Analysis

A strong cross-validation study will demonstrate a statistically significant correlation between the computational and experimental data. For instance, a plot of docking scores versus the logarithm of the IC50 or MIC values should ideally show a linear relationship, with a high correlation coefficient (R²). This indicates that the in silico model is a good predictor of in vitro activity for this class of compounds.

Signaling Pathway Visualization

Many imidazole compounds exert their effects by modulating specific signaling pathways. For instance, some anticancer imidazoles may induce apoptosis. The following diagram illustrates a simplified apoptosis signaling pathway that could be targeted by imidazole derivatives.

apoptosis_pathway Imidazole Imidazole Compound Bcl2 Bcl-2 Imidazole->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway potentially modulated by imidazole compounds.

Conclusion

The cross-validation of in vitro and in silico results is not merely a confirmatory step but a dynamic and iterative process that drives modern drug discovery. For imidazole compounds, this integrated approach allows for the rational design of more potent and selective therapeutic agents. By understanding the causality behind experimental choices, implementing self-validating protocols, and rigorously correlating computational and experimental data, researchers can navigate the complexities of drug development with greater confidence and efficiency. This guide provides a framework for achieving this synergy, ultimately accelerating the translation of promising imidazole scaffolds from the computer screen to the clinic.

References

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. [Link]

  • In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Journal of Molecular Structure. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. ResearchGate. [Link]

  • Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. ResearchGate. [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. NIH. [Link]

  • In Vitro and in Vivo Studies With Flutrimazole, a New Imidazole Derivative With Antifungal Activity. PubMed. [Link]

  • Comparison of In Vitro and In Silico Assessments of Human Galactose-1-Phosphate Uridylyltransferase Coding Variants. NIH. [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect. [Link]

  • 2D and 3D QSAR Analysis of Imidazole Derivatives as Heme Oxygenase Inhibitor. ResearchGate. [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Der Pharma Chemica. [Link]

  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. ASM Journals. [Link]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports. [Link]

  • The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole. Oxford Academic. [Link]

  • In Vivo, In Vitro, or In Silico: Tips for Choosing a Model System. Biocompare. [Link]

  • QSAR Analysis of N-alkyl imidazole Analogues as Antibacterial Agents. Indian Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Development of New Imidazole Derivatives using 3D-QSAR Modeling and Molecular Docking. Research Journal of Pharmacy and Technology. [Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. [Link]

  • Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. University of Southampton. [Link]

  • Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1 H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. PubMed. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • Crystallography, in Silico Studies, and In Vitro Antifungal Studies of 2,4,5 Trisubstituted 1,2,3-Triazole Analogues. PMC. [Link]

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Comparative

Benchmarking the stability of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole against standards

A Comparative Guide to the Stability of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole This guide provides a comprehensive analysis of the chemical stability of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a novel heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stability of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

This guide provides a comprehensive analysis of the chemical stability of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a novel heterocyclic compound with significant potential in pharmaceutical development. By benchmarking its performance against established industry standards, we offer researchers, scientists, and drug development professionals the critical data and methodologies required for informed decision-making in preclinical and formulation studies.

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug efficacy and safety. It dictates storage conditions, shelf-life, and ultimately, the therapeutic consistency of the final drug product.[1][2] This document outlines a rigorous, side-by-side evaluation of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole and two standard compounds, employing internationally recognized stability testing protocols.

Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is robust, reproducible, and provides a clear, unbiased assessment of the compound's stability profile.

Rationale for Selection of Stability Standards

To establish a meaningful benchmark, two reference compounds were selected based on their well-characterized stability profiles and structural motifs relevant to the test compound.

  • Standard A: Histamine Dihydrochloride: Chosen for its imidazole core, a key structural feature of our target molecule. The imidazole ring system is aromatic and can exhibit both acidic and basic properties, making its stability under varied pH conditions a critical point of comparison.[3]

  • Standard B: Phenylhydrazine Hydrochloride: Selected for its hydrazine group. Hydrazine and its derivatives are known to be susceptible to oxidation, and this standard will serve as a direct benchmark for the oxidative stability of the hydrazinylmethyl moiety.[4][5]

The stability of these standards is well-documented, providing a reliable baseline against which the performance of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole can be objectively measured.

Experimental Design: A Multi-Faceted Approach to Stability Assessment

The stability testing program was designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which represent the global standard for stability testing of new drug substances.[1][2][6][7] The program encompasses both forced degradation and long-term stability studies to provide a comprehensive understanding of the molecule's intrinsic stability.

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative stability assessment.

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Studies) cluster_2 Long-Term Stability cluster_3 Analysis Test_Compound 5-(Hydrazinylmethyl)- 1-methyl-1H-imidazole Acid Acid Hydrolysis (0.1 M HCl, 60°C) Test_Compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Test_Compound->Base Oxidation Oxidative Stress (3% H2O2, RT) Test_Compound->Oxidation Thermal Thermal Stress (80°C, solid state) Test_Compound->Thermal Photo Photostability (ICH Q1B) Test_Compound->Photo LongTerm ICH Conditions (25°C/60% RH) Test_Compound->LongTerm Accelerated Accelerated Conditions (40°C/75% RH) Test_Compound->Accelerated Standard_A Histamine Dihydrochloride Standard_A->Acid Standard_A->Base Standard_A->Oxidation Standard_A->Thermal Standard_A->Photo Standard_A->LongTerm Standard_A->Accelerated Standard_B Phenylhydrazine Hydrochloride Standard_B->Acid Standard_B->Base Standard_B->Oxidation Standard_B->Thermal Standard_B->Photo Standard_B->LongTerm Standard_B->Accelerated HPLC Stability-Indicating HPLC-UV Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LongTerm->HPLC Accelerated->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Comparative Stability Testing Workflow.

Development of a Stability-Indicating Analytical Method

A cornerstone of any reliable stability study is a validated analytical method that can accurately separate and quantify the parent compound from its degradation products.[8][9]

Protocol: HPLC-UV Method Development

  • Column Selection: A C18 reversed-phase column (4.6 x 150 mm, 5 µm) was chosen for its versatility in separating polar and non-polar compounds.

  • Mobile Phase Optimization: A gradient elution was developed to ensure adequate separation of all potential degradants.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV detection was performed at 220 nm, a wavelength at which all three compounds exhibit reasonable absorbance.

  • Method Validation: The method was validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines. Specificity was confirmed by analyzing stressed samples to ensure that degradation product peaks did not interfere with the quantification of the parent compound.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify its likely degradation pathways and demonstrate the specificity of the analytical method.[8]

Protocol: Forced Degradation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the test compound and each standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 7 days. Prepare a solution for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[6]

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by the validated HPLC-UV method.

Forced Degradation Results

The following table summarizes the percentage of degradation observed for each compound under the various stress conditions.

Stress Condition5-(Hydrazinylmethyl)-1-methyl-1H-imidazole (% Degradation)Histamine Dihydrochloride (Standard A) (% Degradation)Phenylhydrazine Hydrochloride (Standard B) (% Degradation)
Acid Hydrolysis (0.1 M HCl) 5.2%2.1%8.5%
Base Hydrolysis (0.1 M NaOH) 12.8%4.5%18.2%
Oxidative (3% H₂O₂) 25.4%3.2%>90%
Thermal (80°C) <1.0%<1.0%2.5%
Photolytic 8.9%1.5%15.6%

Interpretation of Results:

  • Acid and Base Stability: 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole demonstrates moderate stability under hydrolytic stress, being more susceptible to basic conditions than acidic ones. Its stability is lower than that of the highly stable imidazole ring in Histamine (Standard A) but significantly better than Phenylhydrazine (Standard B).

  • Oxidative Stability: The most significant degradation pathway for the test compound appears to be oxidation. The 25.4% degradation is substantial, though markedly less than the near-complete degradation of Phenylhydrazine, indicating that the methyl-imidazole scaffold may offer some protection to the hydrazine moiety. The imidazole ring of Histamine is, as expected, highly resistant to oxidation.

  • Thermal and Photostability: The compound exhibits excellent thermal stability, comparable to the standards. It shows some light sensitivity, which is a critical factor to consider for formulation and packaging.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.[1][11]

Protocol: ICH Stability Study

  • Sample Preparation: Place accurately weighed samples of the solid compounds into vials made of inert material (e.g., Type I glass).

  • Storage Conditions:

    • Long-Term: Place samples in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

    • Accelerated: Place samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Pull samples for analysis at 0, 3, and 6-month intervals for the accelerated study, and 0, 3, 6, 9, and 12-month intervals for the long-term study.

  • Analysis: Analyze the samples for purity and degradation products using the validated HPLC-UV method.

6-Month Accelerated Stability Data

The data from the 6-month accelerated study provides an early indication of long-term stability.

CompoundInitial Purity (%)Purity after 6 Months at 40°C/75% RH (%)Total Impurities (%)
5-(Hydrazinylmethyl)-1-methyl-1H-imidazole 99.8%98.5%1.5%
Histamine Dihydrochloride (Standard A) 99.9%99.8%0.2%
Phenylhydrazine Hydrochloride (Standard B) 99.5%97.2%2.8%

Interpretation of Results:

The accelerated stability data corroborates the findings from the forced degradation studies. 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole shows good stability, with only a minor increase in total impurities after 6 months under accelerated conditions. Its performance is superior to Phenylhydrazine, highlighting its enhanced stability profile, while Histamine remains the most stable of the three, as expected.

Conclusion and Future Directions

This comprehensive guide demonstrates that 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole possesses a favorable stability profile for further pharmaceutical development.

  • Key Strengths: The compound exhibits excellent thermal stability and robust stability under acidic conditions.

  • Key Liabilities: The primary degradation pathway is oxidation, with additional sensitivity to basic and photolytic conditions.

These findings are critical for guiding future work. Development efforts should focus on:

  • Formulation Strategies: Incorporating antioxidants into formulations could significantly mitigate oxidative degradation.

  • Packaging: The use of amber or opaque packaging is recommended to protect the compound from light.

  • pH Control: Maintaining a neutral to slightly acidic pH in liquid formulations will be crucial for maximizing shelf-life.

By benchmarking against well-characterized standards and adhering to rigorous, internationally recognized protocols, we have established a clear and actionable stability profile for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, providing a solid foundation for its advancement as a potential therapeutic agent.

References

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Implementation. In Pharmaceutical Stress Testing (pp. 1-56). Informa Healthcare.
  • Andher, S. T. (1997). The chemical and biochemical degradation of hydrazine. [Link]

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.
  • Food and Drug Administration. (1998). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
  • de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 2-4. [Link]

  • Dong, M. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of chemical reag...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our colleagues and the protection of our environment. This guide provides a detailed protocol for the safe disposal of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a compound that, due to its hybrid structure of a substituted imidazole and a reactive hydrazine moiety, requires careful consideration.

The imidazole ring system is a common scaffold in medicinal chemistry, while the hydrazine group is a potent but often hazardous functional group.[1][2] The combination of these two in a single molecule necessitates a disposal procedure that respects the hazards of both. This guide is designed to provide clear, actionable steps to manage the waste of this compound, ensuring safety and compliance.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole may not be readily available, we can infer its hazard profile from its constituent functional groups: the 1-methyl-imidazole and the hydrazinylmethyl moieties.

Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They are also harmful if swallowed.[3] The 1-methyl-imidazole component is classified as toxic in contact with skin and causes severe skin burns and eye damage.[5]

Hydrazine Moiety: Hydrazine and its derivatives are highly reactive and toxic.[1] They are often flammable and can be explosive under certain conditions.[6][7] Hydrazine is a strong reducing agent and reacts violently with oxidants.[6] The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a hazardous waste constituent.[8]

Inferred Hazards of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole: Based on its structure, this compound should be treated as:

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or in contact with skin.

  • Corrosive: Capable of causing severe burns to skin and eyes.

  • Reactive: Potential for violent reaction with incompatible materials.

  • Environmental Hazard: Potentially harmful to aquatic life.

Therefore, all waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of this compound, a robust selection of PPE is mandatory for any personnel involved in its handling and disposal.

PPE Component Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart. Double-gloving is recommended.To prevent skin contact, which can cause severe burns and toxicity.[5]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[9]
Lab Coat A chemically resistant lab coat or apron worn over a fully-buttoned lab coat.To protect the body from contamination.
Respiratory Protection Use in a certified chemical fume hood is required.[3][11] If there is a risk of inhalation, a respirator may be necessary.To prevent inhalation of potentially toxic vapors or aerosols.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.

Always inspect PPE for integrity before use and decontaminate or dispose of it properly after handling the chemical waste.

Waste Segregation and Collection: A Critical Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[12] Follow these steps meticulously:

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[13]

  • The container must have a secure, leak-proof screw-top cap.[14]

  • Ensure the container is clean and dry before adding any waste.

Step 2: Label the Waste Container

  • Proper labeling is a key requirement of the OSHA Hazard Communication Standard.[15][16]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "5-(Hydrazinylmethyl)-1-methyl-1H-imidazole" and any other components in the waste stream.

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Reactive").

    • The date accumulation started.

    • The name and contact information of the responsible researcher or lab.

Step 3: Collect the Waste

  • All work with the compound and its waste must be conducted in a certified chemical fume hood.[3][11]

  • Collect all pure, unused compound, reaction mixtures, and solutions containing 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole in the designated waste container.

  • Do not mix this waste with other waste streams, especially those containing:

    • Strong Oxidizing Agents: (e.g., nitrates, peroxides, permanganates) as this can cause a violent reaction with the hydrazine moiety.[3][11]

    • Acids and Acid Chlorides: Can lead to vigorous, exothermic reactions.[3][11]

    • Metals and Metal Oxides: May catalyze decomposition of the hydrazine group.[7]

  • Keep the waste container closed at all times, except when adding waste.[13]

Step 4: Decontaminate and Dispose of Empty Containers

  • Empty containers that held the pure compound must be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate as hazardous waste in your designated container.

  • After decontamination, the container may be disposed of according to your institution's policies, which may still require it to be treated as hazardous waste.

On-site Storage and Disposal Workflow

Proper storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.

Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[14]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Ensure the storage area is cool, dry, and well-ventilated.[4][13]

  • Store the container in secondary containment to catch any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[14]

Disposal:

  • Once the container is full or you are no longer generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17]

  • A hazardous waste manifest will be required for off-site transportation and disposal.[10]

The following diagram illustrates the decision-making process for the disposal of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

G prep_ppe Don Appropriate PPE prep_container Select & Label Waste Container prep_ppe->prep_container collect_waste Collect Waste in Labeled Container prep_container->collect_waste collect_rinsate Collect Rinsate from Decontamination store_saa Store in Satellite Accumulation Area collect_waste->store_saa check_compat Ensure Segregation from Incompatibles store_saa->check_compat contact_ehs Contact EHS for Pickup check_compat->contact_ehs Container Full or Waste Stream Complete manifest Complete Hazardous Waste Manifest contact_ehs->manifest licensed_disposal Disposal by Licensed Contractor manifest->licensed_disposal

Caption: Disposal workflow for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spills:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: If safe to do so, and you are trained, don appropriate PPE.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office immediately.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Always have the Safety Data Sheets for related compounds (1-methylimidazole and hydrazine) readily accessible for emergency responders.

By adhering to these procedures, you contribute to a culture of safety and responsibility in your laboratory. The careful management of hazardous waste is not just a regulatory burden but a professional obligation that reflects the high standards of our scientific community.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2018, January 23).
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-5-carbonitrile.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-imidazole-5-carboxylic acid.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine.
  • Fisher Scientific. (2010, February 4).
  • Davinelli, et al. (2018). Main reaction pathways for the formation of 1H-imidazole derivatives...
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Carl ROTH.
  • OSHA.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Hydrazine.
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  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Apollo Scientific. 5-(Hydroxymethyl)-1-methyl-1H-imidazole.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]

  • GOV.UK. Hydrazine - Incident management.
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  • Amitina, S. A., et al. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. NIH.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when handling 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole. The structural combination of a 1-methylimidazole core and a hydrazinyl functional group necessitates a cautious and informed approach to safety, as the potential hazards are likely a composite of both moieties.

The 1-methylimidazole component suggests a risk of severe skin and eye irritation or burns, as this class of compounds is known to be corrosive.[1][2][3] The presence of the hydrazinyl group introduces more severe potential hazards, including high reactivity, toxicity, and potential carcinogenicity, characteristic of hydrazine and its derivatives.[4][5][6][7] This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard: A Dual-Risk Profile

The chemical structure of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole presents a dual-risk profile. The imidazole ring, substituted with a methyl group, can cause corrosive injuries.[2][3] The hydrazinyl group (-NHNH2) is of greater concern due to its well-documented systemic toxicity and reactivity.[4][6]

Key Potential Hazards:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[1][2][3]

  • Toxicity: Harmful if swallowed and toxic in contact with skin.[1]

  • Sensitization: Hydrazine derivatives are known skin sensitizers.[5]

  • Reactivity: Potential for hazardous reactions, especially with oxidizing agents.[1]

  • Inhalation Hazard: Vapors or aerosols can cause respiratory tract irritation.[2]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks of exposure. The following flowchart outlines the decision-making process for selecting appropriate PPE when handling 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Exposure Potential cluster_2 PPE Level Assess Procedure Assess Procedure Low Low Assess Procedure->Low Small scale (<1g) Weighing in ventilated enclosure Medium Medium Assess Procedure->Medium Benchtop synthesis Purification High High Assess Procedure->High Large scale (>50g) Potential for aerosolization Spill cleanup Level_C Level C: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) Low->Level_C Level_B Level B: - Chemical Resistant Apron over Lab Coat - Chemical Goggles - Face Shield - Butyl Rubber Gloves (over Nitrile) Medium->Level_B Level_A Level A: - Full Chemical Suit - SCBA or Supplied Air Respirator - Chemical Resistant Boots - Butyl Rubber Gloves (over Nitrile) High->Level_A

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Feasible Synthetic Routes

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5-(Hydrazinylmethyl)-1-methyl-1H-imidazole
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